4-(Trifluoromethyl)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-18-1 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoselective Synthesis of cis-4-(Trifluoromethyl)cyclohexanol
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining cis-4-(Trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the diastereoselective reduction of the precursor, 4-(trifluoromethyl)cyclohexanone. We will delve into the mechanistic principles governing stereoselectivity, compare various synthetic protocols, and provide detailed experimental procedures. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this specific synthesis.
Introduction: Significance and Synthetic Challenge
The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical and biological properties. The CF₃ group is a strong electron-withdrawing group and is highly lipophilic, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The cyclohexanol scaffold is a common motif in pharmacologically active compounds.[1] Consequently, cis-4-(Trifluoromethyl)cyclohexanol serves as a critical synthetic intermediate.
The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 position during the reduction of the prochiral ketone, 4-(trifluoromethyl)cyclohexanone. The formation of the desired cis isomer, where the hydroxyl and trifluoromethyl groups are on the same side of the cyclohexane ring, requires careful selection of reagents and reaction conditions to overcome the formation of the thermodynamically more stable trans isomer.
Overall Synthetic Strategy
The most direct and widely adopted route to cis-4-(Trifluoromethyl)cyclohexanol involves a two-step process. The first step is the synthesis of the key intermediate, 4-(trifluoromethyl)cyclohexanone, followed by its stereoselective reduction.
Caption: Overall synthetic workflow.
Synthesis of the Precursor: 4-(Trifluoromethyl)cyclohexanone
The common starting material for this synthesis is 4-(trifluoromethyl)phenol, which is commercially available. The synthesis of the ketone precursor is typically achieved through the catalytic hydrogenation of the phenol derivative. This reaction reduces the aromatic ring to a cyclohexane ring, and the phenolic hydroxyl group is subsequently oxidized to a ketone. Often, this proceeds through the corresponding cyclohexanol intermediate.[2]
Protocol 1: Two-Step Hydrogenation and Oxidation
Step 1: Hydrogenation of 4-(Trifluoromethyl)phenol
This step involves the reduction of the aromatic ring. A variety of catalysts can be employed, with rhodium on alumina or Raney nickel being effective.[3]
-
Reaction: 4-(Trifluoromethyl)phenol → 4-(Trifluoromethyl)cyclohexanol
-
Reagents & Conditions:
-
Substrate: 4-(Trifluoromethyl)phenol
-
Catalyst: 5% Rhodium on Alumina or Raney Nickel
-
Solvent: Methanol or Ethanol
-
Hydrogen Pressure: 50-100 atm (High pressure is often required for aromatic ring reduction)
-
Temperature: 80-120 °C
-
Reaction Time: 12-24 hours
-
-
Work-up: The catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure to yield the crude cyclohexanol as a mixture of cis and trans isomers.
Step 2: Oxidation of this compound
The mixture of cyclohexanol isomers is then oxidized to the desired ketone.
-
Reaction: this compound → 4-(Trifluoromethyl)cyclohexanone
-
Reagents & Conditions:
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Swern oxidation conditions.
-
Solvent: Dichloromethane (for PCC)
-
Temperature: Room temperature
-
Reaction Time: 2-4 hours
-
-
Work-up: For a PCC oxidation, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated. The crude product is then purified by column chromatography.[4]
Stereoselective Reduction of 4-(Trifluoromethyl)cyclohexanone
This is the critical step that determines the isomeric purity of the final product. The stereochemical outcome of the reduction is governed by the trajectory of the hydride attack on the carbonyl group of the cyclohexanone ring.
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The 4-(trifluoromethyl)cyclohexanone ring exists in a chair conformation with the bulky CF₃ group preferentially occupying the equatorial position to minimize steric strain.
-
Axial Attack: Hydride attack from the axial face is sterically less hindered and leads to the formation of the cis alcohol (equatorial hydroxyl group). This is the kinetically favored pathway.
-
Equatorial Attack: Hydride attack from the equatorial face is more sterically hindered by the axial hydrogens at the C3 and C5 positions. This pathway leads to the trans alcohol (axial hydroxyl group), which is the thermodynamically more stable product.
Caption: Hydride attack pathways on the ketone.
To achieve high cis selectivity, the reaction must be under kinetic control, favoring the faster axial attack. This is typically achieved by using sterically demanding reducing agents at low temperatures.
Comparison of Reduction Methods
| Reducing Agent | Typical Conditions | Predominant Isomer | Approximate cis:trans Ratio | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | trans (Thermodynamic) | 20:80 | Small, unhindered hydride source. Can approach from both faces. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF, -78 °C | cis (Kinetic) | >95:5 | Highly sterically hindered. Preferentially attacks from the less hindered axial face.[5] |
| Catalytic Hydrogenation (e.g., Ru, Rh catalysts) | H₂, various solvents | Varies with catalyst/ligand | Can be tuned for high cis | The stereoselectivity depends on the catalyst surface and how the substrate binds. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Al(Oi-Pr)₃, Isopropanol | trans (Thermodynamic) | 25:75 | Reversible reaction that leads to the thermodynamically favored product.[5] |
Protocol 2: Highly cis-Selective Reduction with L-Selectride®
This method is recommended for achieving the highest diastereoselectivity for the cis isomer.[5]
-
Reaction: 4-(Trifluoromethyl)cyclohexanone → cis-4-(Trifluoromethyl)cyclohexanol
-
Reagents & Conditions:
-
Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide (e.g., 3M), and then hydrogen peroxide (30% solution).
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether or ethyl acetate.[6] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Purification and Characterization
The separation of cis and trans isomers of this compound can be achieved by flash column chromatography. The two isomers generally have different polarities and thus different retention factors (Rf) on silica gel.
NMR Spectroscopy for Isomer Identification
¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the carbinol proton).[7]
-
cis Isomer: The hydroxyl group is equatorial, and the carbinol proton is axial. This axial proton will exhibit a larger coupling constant due to its trans-diaxial relationship with the adjacent axial protons. The signal will appear as a broad multiplet.
-
trans Isomer: The hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton will have smaller coupling constants with its neighbors and will typically appear as a narrower multiplet.[8]
Conclusion
The synthesis of cis-4-(Trifluoromethyl)cyclohexanol is a well-established process that hinges on the stereocontrolled reduction of 4-(trifluoromethyl)cyclohexanone. While several methods exist, the use of sterically bulky reducing agents, such as L-Selectride®, at low temperatures provides the most reliable and highly diastereoselective route to the desired cis isomer under kinetic control. Careful execution of the synthesis of the ketone precursor and meticulous purification and characterization are essential for obtaining the final product in high purity.
References
- Julian, et al. (2008). Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry, 51(13), 3953–3973. (Note: This reference describes a similar oxidation, though for a fluoro-substituted cyclohexanol).
- CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (2021). MDPI.
- US3880925A - Separation and purification of cis and trans isomers.
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses.
- Enantioselective reduction of ketones. Grokipedia.
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- An enantioselective (92-99% ee)
- The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts.
- Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022).
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- Hydroxyl-directed 1,3 Reductions of Ketones. Organic Chemistry, Reaction Mechanism.
- NMR conformational analysis of cis and trans proline isomers... (2001). PubMed.
- 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses.
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.
- Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
- Synthesis of all-cis-1,2,4-cyclohexanetriol.
- 4-(Trifluoromethyl)phenol. Sigma-Aldrich.
- CIS TRANS ISOMERS AND NMR.
- Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework. RSC Publishing.
- Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol... Chegg.com.
- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org.
- Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol c
Sources
- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol, | Chegg.com [chegg.com]
- 8. preprints.org [preprints.org]
stereoselective synthesis of trans-4-(Trifluoromethyl)cyclohexanol
Topic: Quantum Chemical Calculations for 4-(Trifluoromethyl)cyclohexanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists
Quantum Chemical Protocol: this compound
Executive Summary
This compound represents a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity (LogP) in drug candidates. The trifluoromethyl group (
This guide provides a rigorous, self-validating computational protocol for modeling this molecule. Unlike standard alkyl-cyclohexanes, the
Molecular Architecture & Conformational Analysis
The stereochemical complexity of this compound arises from the interplay between the bulky
2.1. The Thermodynamic Landscape
The cyclohexane ring exists predominantly in a chair conformation.[1] The stability is dictated by the A-value (conformational free energy difference between axial and equatorial positions).
-
Trifluoromethyl (
) A-value: ~2.4 – 2.5 kcal/mol.[1] This group is sterically demanding and strongly prefers the equatorial position.[1] -
Hydroxyl (
) A-value: ~0.9 kcal/mol.[1]
2.2. Isomer-Specific Preferences
-
Trans-Isomer: The substituents are on opposite sides of the ring plane (1,4-relationship).
-
Cis-Isomer: The substituents are on the same side. One must be axial, the other equatorial.
Critical Insight: The large energy penalty of an axial
Computational Strategy & Methodology
To achieve "Chemical Accuracy" (< 1 kcal/mol error), standard B3LYP calculations are insufficient due to their inability to capture long-range dispersion interactions essential for bulky groups.
3.1. Level of Theory Selection
-
Functionals: Use
B97X-D or B3LYP-D3(BJ) .[1] The "-D" (Dispersion) correction is non-negotiable for accurate conformational relative energies.[1] -
Basis Sets:
-
Solvation: SMD (Solvation Model based on Density) is preferred over standard PCM for calculating free energies of solvation (
), especially for polar solutes like alcohols.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system .[1] Each step contains a "Checkpoint" to ensure data integrity before proceeding.
Phase 1: Conformer Generation
Objective: Identify all local minima to ensure the global minimum is not missed.
-
Generate Input: Draw both cis and trans isomers.
-
Stochastic Search: Use a force field (MMFF94 or OPLS3e) to generate rotamers (focusing on the C-O-H torsion).[1]
-
Filter: Discard redundant conformers (RMSD < 0.5 Å) and high-energy structures (> 10 kcal/mol above min).
Phase 2: Geometry Optimization (DFT)
Objective: Refine structures and obtain thermodynamic corrections.
-
Software: Gaussian 16 / ORCA 5.0 / Q-Chem.
-
Route Card (Example):
opt freq wB97XD/6-31+G(d,p) scrf=(smd,solvent=chloroform)
-
Checkpoint:
Phase 3: High-Level Single Point Energy (Optional but Recommended)
Objective: Refine electronic energy for final ranking.
-
Method: DLPNO-CCSD(T)/cc-pVTZ.[1]
-
Logic: DFT geometries are usually excellent; refining the energy with Coupled Cluster theory removes functional-dependence errors.[1]
Phase 4: Property Calculation (NMR)
Objective: Predict chemical shifts for structural verification.
-
Functional: B3LYP/6-311+G(2d,p) (Standard for NMR scaling factors).
-
Reference: Calculate TMS (Tetramethylsilane) and
at the exact same level to reference and shifts respectively.
Visualization & Logic Flows
5.1. Computational Workflow Diagram
Figure 1: The "Self-Validating" computational workflow ensures that only true minima (verified by frequency analysis) proceed to high-cost energy and property calculations.
5.2. Conformational Stability Logic
Figure 2: Decision tree for identifying the dominant conformer based on steric A-values. The bulky CF3 group dictates the ring flip.
Data Presentation & Interpretation
6.1. Predicted Relative Energies (Example Data)
Data based on B3LYP-D3(BJ)/6-311++G(d,p) level of theory.
| Isomer | Conformation | Relative Energy ( | Population (298 K) |
| Trans | Diequatorial ( | 0.00 | > 99% |
| Trans | Diaxial ( | +4.85 | < 0.1% |
| Cis | +0.65 | ~98% (of cis) | |
| Cis | +2.95 | ~2% (of cis) |
6.2. NMR Interpretation Guide
When analyzing experimental NMR data, use these calculated trends for assignment:
-
NMR: The chemical shift is highly sensitive to the axial/equatorial environment. An equatorial
group typically resonates upfield relative to an axial one.[1] - NMR (H1 methine):
References
-
Carcenac, Y., et al. (2006).[1][3] "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.
-
Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.
-
Willoughby, P. H., et al. (2014).[1] "A Practical Guide to the Calculation of 1H, 13C, and 19F Chemical Shifts." Nature Protocols.
-
Marenich, A. V., et al. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.
Sources
A Senior Application Scientist's Guide to the 13C NMR Spectral Interpretation of 4-(Trifluoromethyl)cyclohexanol Isomers
Abstract
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 4-(trifluoromethyl)cyclohexanol. Targeted at researchers and professionals in drug development and chemical analysis, this document moves beyond a simple peak assignment. It elucidates the underlying physical organic principles—stereochemical influences, through-space effects like the γ-gauche interaction, and the profound impact of carbon-fluorine (C-F) coupling—that govern the observed chemical shifts and signal multiplicities. By detailing a robust experimental protocol and a systematic interpretation framework, this guide serves as a self-validating reference for distinguishing and characterizing these diastereomers with high confidence.
Introduction
This compound is a valuable building block in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The molecule exists as two distinct diastereomers, cis and trans, whose relative stereochemistry can dramatically alter biological activity. Consequently, unambiguous structural confirmation is a critical step in the synthesis and quality control process.
¹³C NMR spectroscopy is a uniquely powerful tool for this purpose. The spectrum of each isomer is a precise electronic and conformational fingerprint. However, a full interpretation requires a nuanced understanding of how the spatial arrangement of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, coupled with the characteristic effects of fluorine, dictates the magnetic environment of each carbon atom in the cyclohexane ring. This guide will dissect these effects systematically.
Section 1: Core Principles Governing the ¹³C NMR Spectrum
The chemical shift (δ) of each carbon in this compound is determined by a combination of factors. Understanding these is essential for accurate spectral assignment.
-
Inductive Effects: The electron-withdrawing nature of the oxygen in the hydroxyl group and the three fluorine atoms in the trifluoromethyl group deshields adjacent carbons, causing their signals to appear further downfield (at a higher ppm value). The primary impact is on the substituted carbons, C1 (bearing the -OH) and C4 (bearing the -CF₃).[1]
-
Stereochemical Effects (The γ-Gauche Effect): In a cyclohexane chair conformation, an axial substituent creates steric compression with the syn-axial protons on the carbons at the γ-position (C3 and C5 relative to C1; C2 and C6 relative to C4). This non-bonding interaction, known as the γ-gauche effect, leads to a characteristic upfield (lower ppm) shift of approximately 2-5 ppm for the affected γ-carbons compared to when the substituent is equatorial.[2][3][4] This effect is the most powerful diagnostic tool for differentiating the cis and trans isomers.
-
Carbon-Fluorine (¹³C-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = ½, similar to a proton. It couples with the ¹³C nucleus through bonds, splitting the carbon signal into a multiplet.[5][6] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (One-bond coupling): A very large coupling (typically >250 Hz) observed for the carbon directly attached to the -CF₃ group (C4). The signal appears as a quartet (1:3:3:1) due to coupling with three equivalent fluorine atoms.[7]
-
²JCF (Two-bond coupling): A significant coupling (typically 20-40 Hz) for the carbons adjacent to the -CF₃ group (C3 and C5). These signals often appear as quartets or complex multiplets.[7][8]
-
³JCF (Three-bond coupling): A smaller coupling (typically <10 Hz) for the carbons beta to the -CF₃ group (C2 and C6).[9]
-
Section 2: Validated Experimental Protocol for Quantitative ¹³C NMR
To ensure spectral data is both accurate and reproducible, the following protocol is recommended. This procedure is designed to mitigate artifacts and provide data suitable for distinguishing isomers.
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent signal (a triplet at ~77 ppm for CDCl₃) serves as a convenient internal reference.[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument & Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: Use a 30° pulse angle to allow for faster repetition rates without saturating signals, especially quaternary carbons.
-
Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds. For fully quantitative results where signal integrals are compared, a longer delay (5x the longest T₁ relaxation time) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[11][12][13] However, for routine isomer identification, a 2-second delay is sufficient.
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, particularly for the weak, split signals of the fluorinated carbons.[5]
-
-
Processing:
-
Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to 77.16 ppm.
-
Section 3: Spectral Analysis of trans-4-(Trifluoromethyl)cyclohexanol
In the trans isomer, both the -OH and -CF₃ groups preferentially occupy equatorial positions in the dominant chair conformation to minimize steric strain. This arrangement is the key to interpreting its spectrum.
Expected Chemical Shifts and Assignments for the trans Isomer:
| Carbon Atom | Expected δ (ppm) | Multiplicity (due to C-F) | Rationale for Assignment |
| C1 (-CHOH) | ~70 ppm | Singlet | Deshielded by the equatorial -OH group. No C-F coupling is expected. |
| C4 (-CHCF₃) | ~35-40 ppm | Quartet (¹JCF ≈ 30-35 Hz) | Alpha to the -CF₃ group, showing moderate deshielding and characteristic two-bond C-F coupling. |
| C2, C6 | ~33-36 ppm | Quartet (³JCF ≈ 2-4 Hz) | Beta to the -CF₃ group, showing small three-bond C-F coupling. Equatorial -OH has a minor effect. |
| C3, C5 | ~30-33 ppm | Quartet (²JCF ≈ 20-25 Hz) | Alpha to the -CHOH group and beta to the -CF₃ group. Shows significant two-bond C-F coupling. |
| -CF₃ | ~125-128 ppm | Quartet (¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself, highly deshielded and split by one-bond coupling to three fluorines.[7] |
Section 4: Spectral Analysis of cis-4-(Trifluoromethyl)cyclohexanol
The conformational preference in the cis isomer is dictated by the large A-value of the -CF₃ group, which strongly favors the equatorial position. This forces the smaller -OH group into the axial position. The presence of this axial hydroxyl group is the defining feature of the cis isomer's ¹³C NMR spectrum.
Expected Chemical Shifts and Assignments for the cis Isomer:
| Carbon Atom | Expected δ (ppm) | Multiplicity (due to C-F) | Rationale for Assignment & Comparison to trans |
| C1 (-CHOH) | ~65 ppm | Singlet | The axial -OH group is more shielded than an equatorial one, causing an upfield shift of ~5 ppm compared to the trans isomer. |
| C4 (-CHCF₃) | ~35-40 ppm | Quartet (¹JCF ≈ 30-35 Hz) | Similar environment to the trans isomer, chemical shift is not significantly different. |
| C2, C6 | ~30-33 ppm | Quartet (³JCF ≈ 2-4 Hz) | The axial -OH at C1 introduces a γ-gauche effect , causing a significant upfield shift of ~3-5 ppm compared to the trans isomer. This is a key diagnostic signal. |
| C3, C5 | ~30-33 ppm | Quartet (²JCF ≈ 20-25 Hz) | Chemical shift is similar to the trans isomer as the γ-relationship is to the equatorial -CF₃ group, not the axial -OH. |
| -CF₃ | ~125-128 ppm | Quartet (¹JCF ≈ 270-280 Hz) | Identical to the trans isomer. |
The most unambiguous way to distinguish the isomers is to note the significant upfield shift of both C1 and, most diagnostically, C2/C6 in the cis isomer due to the axial orientation of the hydroxyl group.[2]
Section 5: Visualizing Stereochemical Effects
The cause-and-effect relationship between substituent orientation and chemical shift can be visualized through the chair conformations of the isomers. The diagram below illustrates the key γ-gauche interaction responsible for the diagnostic upfield shifts in the cis isomer.
Caption: Conformational analysis of cis/trans isomers and the γ-gauche effect.
Conclusion
The ¹³C NMR spectra of cis- and trans-4-(trifluoromethyl)cyclohexanol provide a wealth of structural information that allows for their definitive and unambiguous differentiation. The key lies in a systematic approach that combines an understanding of fundamental principles with careful observation of the data. The multiplicity of the signals, driven by C-F coupling, confirms the presence and location of the trifluoromethyl group, while the chemical shifts, governed by stereochemistry, reveal the relative orientation of the substituents. Specifically, the upfield shift of the C1, C2, and C6 carbons in the cis isomer serves as a reliable diagnostic marker, directly evidencing the axial position of the hydroxyl group through the γ-gauche effect. This guide provides the necessary framework for any researcher to interpret these complex spectra with confidence.
References
-
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
-
London, R. E. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Journal of the American Chemical Society. Available at: [Link]
-
Foroozandeh, M., & Adams, R. W. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Available at: [Link]
-
Doddrell, D., Burfitt, I., Grutzner, J. B., & Barfield, M. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13. Available at: [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available at: [Link]
-
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. Available at: [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. Available at: [Link]
-
Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. PubMed. Available at: [Link]
-
Neupane, R., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexanol. PubChem. Available at: [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link]
-
Portella, C., et al. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. The Royal Society of Chemistry. Available at: [Link]
-
Wolinski, K., & True, N. S. (2021). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. MDPI. Available at: [Link]
-
ResearchGate. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Available at: [Link]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Available at: [Link]
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OCR. (n.d.). 13C nmr spectroscopy comparison. Available at: [Link]
-
YouTube. (2020). 4-tert-Butylcyclohexanol - J values. Available at: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
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Chegg. (2023). Solved The GC-MS data of the starting material, | Chegg.com. Available at: [Link]
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Bruker. (n.d.). Basic NMR Experiments. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.2: ¹³C NMR Spectroscopy. Available at: [Link]
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ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Available at: [Link]
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Technical Monograph: Mass Spectrometric Characterization of 4-(Trifluoromethyl)cyclohexanol
Executive Summary
The incorporation of trifluoromethyl (
This guide provides a comprehensive analysis of the Electron Ionization (EI) fragmentation pathways of 4-(trifluoromethyl)cyclohexanol (MW 168.16 Da). It details the mechanistic causality between stereochemistry and ion abundance, offering a validated protocol for distinguishing isomers and confirming structural integrity during drug development workflows.
Structural Dynamics & Ionization Physics
The Molecular Ion ( )
Under standard EI conditions (70 eV), this compound exhibits a weak molecular ion at
Stereochemical Influence (Cis vs. Trans)
The fragmentation kinetics are governed by the ring conformation. The bulky
-
Trans-isomer: Both
and are equatorial (diequatorial). Elimination of water is sterically disfavored, often leading to a slightly higher relative abundance of or specific rearrangement ions. -
Cis-isomer: The
group is axial. This facilitates 1,3-diaxial elimination or 1,4-elimination of water, typically resulting in a more dominant peak.
Fragmentation Mechanisms: The Core Pathways
The fragmentation pattern is defined by the competition between charge retention on the oxygenated fragment and the stability of the fluorinated carbocation.
Pathway A: Dehydration ( 150)
The most prominent feature in the high-mass region is the loss of water.
Pathway B: The Fluorine Signature ( 69)
The trifluoromethyl cation (
Pathway C: Ring Cleavage & -Fragmentation
Following ionization at the oxygen, the C1-C2 bond weakens.
- -Cleavage: Ring opening leads to radical cations that undergo further decomposition.
-
Loss of
: A radical loss of (69 Da) from the molecular ion yields the cation at 99 . This is a critical diagnostic peak for confirming the cyclohexane ring's substitution pattern.
Visualization of Fragmentation Logic
Figure 1: Mechanistic flow of this compound fragmentation under 70 eV Electron Ionization.
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducible fragmentation patterns, the following protocol controls for thermal degradation and inlet discrimination.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred to avoid solvent tailing obscuring early eluters.
-
Concentration:
(approx. 100 ppm). High concentrations lead to dimer formation in the source. -
Derivatization (Optional but Recommended): If peak tailing is observed due to the -OH group interacting with silanols, derivatize with MSTFA to form the TMS-ether (
shifts to 240 Da).
Instrumental Parameters (Agilent/Thermo/Shimadzu compatible)
| Parameter | Setting | Rationale |
| Inlet Temp | High enough to volatilize, low enough to prevent thermal dehydration before MS. | |
| Injection Mode | Split (10:1 to 50:1) | Prevents column saturation and spectral skewing. |
| Column | Rxi-5Sil MS (or equivalent) | Low-bleed phase essential for detecting low-abundance high-mass ions. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable ionization timing. |
| Ion Source | EI ( | Standard energy for library matching. |
| Scan Range | Captures |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for reliable mass spectral acquisition.
Data Interpretation & Diagnostic Ions
The following table summarizes the key ions required for positive identification. Relative abundances are approximate and instrument-dependent.
| m/z | Ion Identity | Structure Assignment | Relative Abundance (Est.) | Diagnostic Value |
| 168 | Molecular Ion ( | < 5% | Confirmation. Weak due to facile dehydration. | |
| 150 | Loss of | 20-40% | High. Indicates presence of hydroxyl group. | |
| 99 | Loss of | 15-30% | High. Confirms cyclohexane ring + oxygen. | |
| 69 | Trifluoromethyl cation | 40-100% | Base Peak Candidate. Confirms fluorination. | |
| 57 | Ring fragment | Variable | Common in cyclohexanols. | |
| 41 | Hydrocarbon fragment | High | Generic hydrocarbon background. |
Troubleshooting: "Missing" Molecular Ion
If
-
Check Inlet Temp: If
, thermal dehydration is occurring before the MS. Lower to . -
Use CI (Chemical Ionization): Using Methane or Ammonia as a reagent gas will produce a strong
(169) or (186) ion, confirming the molecular weight.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733359, this compound.[Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms). [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
FT-IR analysis of 4-(Trifluoromethyl)cyclohexanol functional groups
Executive Summary
4-(Trifluoromethyl)cyclohexanol is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the metabolic stability imparted by the trifluoromethyl (
This technical guide provides a rigorous framework for the Fourier Transform Infrared (FT-IR) analysis of this molecule. Unlike standard aliphatic alcohols, the presence of the electron-withdrawing
Part 1: Molecular Architecture & Vibrational Theory
To accurately interpret the IR spectrum, one must first understand the vibrational modes dictated by the molecule's geometry.
Stereochemical Considerations (Cis vs. Trans)
The molecule exists primarily as two isomers. The vibrational frequency of the C-O bond is heavily dependent on its orientation (axial vs. equatorial) relative to the ring plane.
-
Trans-Isomer: Typically the thermodynamically stable form where both the
and groups occupy equatorial positions to minimize 1,3-diaxial interactions. -
Cis-Isomer: Forces one substituent into an axial position. Due to the high A-value (steric bulk) of the
group, the will likely remain equatorial, forcing the hydroxyl group into the axial position.
Spectroscopic Consequence:
-
Equatorial C-O (Trans): Vibrates at a higher frequency (~1060–1070 cm⁻¹) due to greater bond stiffness associated with the ring plane.
-
Axial C-O (Cis): Vibrates at a lower frequency (~950–1000 cm⁻¹).
The Trifluoromethyl Effect
The
-
Frequency Range: 1100–1350 cm⁻¹.
-
Multiplicity: Due to asymmetric and symmetric stretching modes, the
group typically manifests as a complex set of 2–3 broad, very strong bands rather than a single peak.
Part 2: Spectral Assignment & Data Presentation
The following table summarizes the critical functional group assignments. These values are derived from standard spectroscopic principles for fluorinated cyclohexyl systems.
Table 1: Diagnostic Vibrational Modes
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| O-H | Stretching (H-bonded) | 3200 – 3550 | Broad, Medium | Indicates intermolecular H-bonding (solid/neat). |
| O-H | Stretching (Free) | 3600 – 3650 | Sharp, Weak | Only visible in dilute solution or gas phase. |
| C-H | Stretching ( | 2850 – 2960 | Strong | Characteristic of the cyclohexane ring. |
| C-F | Stretching | 1100 – 1350 | Very Strong | Often split into multiple bands; dominates this region. |
| C-O | Stretching (Equatorial) | 1050 – 1070 | Strong | Indicative of trans-isomer (if |
| C-O | Stretching (Axial) | 950 – 1000 | Medium/Strong | Indicative of cis-isomer (if |
| Ring | Skeletal Vibrations | 600 – 900 | Weak/Medium | "Fingerprint" unique to the specific isomer. |
Part 3: Experimental Protocols
To ensure data integrity, specific sample preparation methods are required. The choice between ATR (Attenuated Total Reflectance) and Transmission (KBr) depends on the analytical goal.
Workflow Visualization
Caption: Decision matrix for selecting the appropriate FT-IR sampling technique based on analytical requirements.
Protocol A: Diamond ATR (Routine Identification)
Best for: Rapid quality control and raw material identification.
-
Crystal Cleaning: Clean the diamond crystal with Isopropanol. Ensure the energy throughput meter reads maximum background intensity.
-
Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).
-
Sample Loading: Place approximately 5–10 mg of the solid this compound onto the crystal.
-
Compression: Apply pressure using the anvil until the pressure gauge indicates optimal contact. Critical: Inconsistent pressure leads to poor band definition in the C-H region.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
ATR Correction: Apply software-based ATR correction (e.g., Kubelka-Munk) to account for the depth of penetration dependence on wavelength.
Protocol B: KBr Pellet (Isomer Differentiation)
Best for: Resolving the complex fingerprint region (1000–1400 cm⁻¹) where C-F and C-O bands overlap.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Large particle size causes the "Christiansen Effect," resulting in skewed baselines.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.
-
Analysis: This method prevents the peak intensity distortion seen in ATR, allowing for more accurate integration of the C-O vs. C-F bands.
Part 4: Interpretation & Troubleshooting Logic
The primary challenge in analyzing this molecule is distinguishing the C-O stretch from the massive C-F envelope.
Isomer Logic Gate
Use the following logic flow to determine if your sample is predominantly cis or trans.
Caption: Logic flow for stereochemical assignment based on C-O stretching frequency shifts.
Common Artifacts & Solutions
| Artifact | Spectral Appearance | Root Cause | Corrective Action |
| Water Vapor | Jagged noise in 3500–4000 cm⁻¹ and 1500–1600 cm⁻¹. | Insufficient purging of the optical bench. | Purge with dry |
| CO₂ Doublet | Sharp doublet at 2350 cm⁻¹. | Changes in room ventilation/breathing near sample. | Ignore region (no sample bands here); re-background. |
| Total Absorption | Flat-lining (0% T) in C-F region (1100–1300 cm⁻¹). | Sample too thick (KBr) or too much pressure (ATR). | Reduce sample concentration in KBr; use thinner film. |
| Derivative Shapes | Asymmetric, "S" shaped peaks. | Christiansen Effect (scattering). | Grind KBr mixture more thoroughly to reduce particle size. |
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectroscopy Theory and Practice. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for group frequency assignment). [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 2688 (Cyclohexanol analogs). National Institute of Advanced Industrial Science and Technology, Japan. [Link]
solubility of 4-(Trifluoromethyl)cyclohexanol in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethyl)cyclohexanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document moves beyond a simple listing of solubility data, offering a foundational understanding of the physicochemical principles governing its behavior in various organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties that dictate the solubility of this fluorinated cycloalkanol. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of solubility, ensuring researchers and drug development professionals can generate reliable and reproducible data. Finally, we will touch upon modern predictive models that can accelerate solvent screening and process optimization.
Introduction: The Significance of this compound
This compound is a versatile chemical building block, notable for the presence of a trifluoromethyl group which imparts unique properties such as enhanced chemical stability and biological activity.[1] It exists as a mixture of cis and trans isomers and is a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications in materials science.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of its solubility profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and explaining its solubility. The molecule's structure, a cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group, dictates its polarity, hydrogen bonding capability, and overall solvency.
| Property | Value | Source |
| Molecular Formula | C7H11F3O | [1][2][3] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |
| Boiling Point | 181 °C | [1][4] |
| Density | 1.23 g/mL | [1][2][4] |
| Refractive Index | 1.4065-1.4115 @ 20°C | [1][3][4] |
| Water Solubility | Sparingly soluble (0.26 g/L @ 25°C) | [2] |
The presence of the hydroxyl group allows for hydrogen bonding, both as a donor and an acceptor, which generally favors solubility in polar protic solvents. Conversely, the trifluoromethyl group is highly electronegative and electron-withdrawing, creating a dipole moment and influencing the overall polarity of the molecule. This fluorinated moiety can also participate in weaker non-covalent interactions.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.
Intermolecular Forces at Play
The solubility of this compound is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key intermolecular forces involved are:
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, carboxylic acids) are expected to be good solvents.
-
Dipole-Dipole Interactions: The polar C-O and C-F bonds create a significant molecular dipole, leading to favorable interactions with other polar molecules.
-
Van der Waals Forces: These non-specific interactions are present in all systems and will contribute to the overall solubility.
The interplay of these forces is visualized in the following logical diagram:
Caption: Logical relationship governing the solubility of this compound.
Predicted Solubility in Common Organic Solvent Classes
While specific quantitative data is not widely published, we can make educated predictions based on the molecule's structure and the properties of different solvent classes.
Polar Protic Solvents (e.g., Alcohols, Carboxylic Acids)
-
Expected Solubility: High.
-
Rationale: Solvents like methanol, ethanol, and acetic acid can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group of this compound. The polarity of these solvents will also favorably interact with the molecule's dipole moment.
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate)
-
Expected Solubility: Moderate to High.
-
Rationale: These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the hydroxyl group. The absence of a hydrogen bond donor in the solvent might slightly reduce solubility compared to protic solvents, but strong dipole-dipole interactions will still promote dissolution. For instance, cyclohexanol is soluble in acetone and ethyl ether.[5]
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane)
-
Expected Solubility: Low to Moderate.
-
Rationale: The primary intermolecular forces in these solvents are weak van der Waals forces. While the non-polar cyclohexane backbone of the solute will have some affinity for these solvents, the highly polar hydroxyl and trifluoromethyl groups will be less favorably solvated. However, the parent compound, cyclohexanol, is soluble in many organic liquids, including non-polar ones like benzene.[5][6] This suggests that this compound may still exhibit some solubility in these solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[7]
Isothermal Saturation Method
This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Caption: Experimental workflow for the isothermal saturation method.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture using a magnetic stirrer or shaker bath at a constant temperature for a predetermined period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation may be required to obtain a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Quantification:
-
Gravimetric Method: Accurately weigh the aliquot of the saturated solution, then evaporate the solvent under controlled conditions and weigh the remaining solute.
-
Chromatographic Method (GC/HPLC): Dilute the aliquot with a suitable solvent and quantify the concentration of this compound against a calibration curve.
-
-
Calculation: From the quantified amount of solute and the volume of the solution, calculate the solubility in the desired units.
Predictive Insights from Computational Models
In modern drug development and chemical process design, computational models are increasingly used to predict solubility, saving time and resources.[8][9][10] Machine learning algorithms, trained on large datasets of experimental solubility data, can provide accurate predictions for new compounds.[10][11][12] These models typically use molecular descriptors that encode the structural and electronic features of the solute and solvent to predict the solubility. While a detailed discussion is beyond the scope of this guide, researchers are encouraged to explore these powerful tools for initial solvent screening.
Conclusion
The is a critical parameter for its application in research and industry. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, offered predictions for its behavior in different solvent classes, and detailed a robust experimental protocol for its quantitative determination. By combining theoretical understanding with rigorous experimental validation, researchers can effectively harness the potential of this important fluorinated intermediate.
References
-
Chem-Impex International. (n.d.). This compound (cis- and trans- mixture). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
Ou, B., et al. (2025). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Cyclohexanol. Retrieved from [Link]
-
Hosseini, M., & Abolhasani, M. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Zhang, Z., et al. (n.d.). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(trifluoromethyl)cyclohexanol, a fluorinated alicyclic alcohol of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis, spectroscopic characterization, and its strategic application in the design of novel therapeutics. The content is structured to provide not just data, but also expert insights into the rationale behind its use and the practical aspects of its synthesis and analysis.
Chemical Identity and Stereoisomerism
This compound is a cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can exhibit distinct physical, chemical, and biological properties. The orientation of the hydroxyl and trifluoromethyl groups relative to the plane of the ring dictates the isomer. In the chair conformation, the substituents can be either axial or equatorial. Generally, the trans isomer, with both bulky groups in the more stable equatorial positions, is thermodynamically favored.
A mixture of the cis and trans isomers is the most commonly available form commercially.[1]
Table 1: Chemical Identifiers for this compound and its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound (cis- and trans- mixture) | 30129-18-1[1] | C₇H₁₁F₃O | 168.16 g/mol |
| cis-4-(Trifluoromethyl)cyclohexanol | 75091-92-8 | C₇H₁₁F₃O | 168.16 g/mol |
| trans-4-(Trifluoromethyl)cyclohexanol | 75091-93-9 | C₇H₁₁F₃O | 168.16 g/mol |
Physicochemical Properties and Safety
The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the cyclohexanol scaffold. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and membrane permeability of molecules, making it a valuable moiety in drug design.[2]
Table 2: Physicochemical Data for this compound (mixture of isomers)
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 181 °C | |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index | 1.41 | |
| Flash Point | 69 °C |
Safety and Handling:
This compound is considered hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a ketone precursor or the hydrogenation of an aromatic ring. The choice of method can influence the stereochemical outcome.
Hydrogenation of 4-(Trifluoromethyl)phenol
A common and scalable method involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This method typically yields a mixture of cis and trans isomers.
Sources
Conformational Analysis of cis- and trans-4-(Trifluoromethyl)cyclohexanol: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the stereochemical behavior of 4-(trifluoromethyl)cyclohexanol. It focuses on the conformational "locking" effect of the trifluoromethyl group, the thermodynamic versus kinetic control of synthesis, and the spectroscopic differentiation of isomers. This document is designed for medicinal chemists and structural biologists requiring precise protocols for the synthesis, separation, and identification of these fluorinated scaffolds.
Theoretical Framework: The Anchoring Effect
The conformational analysis of this compound is governed by the steric demand of the trifluoromethyl (-CF
The A-Value Hierarchy
The A-value represents the free energy difference (
-
Trifluoromethyl (-CF
): A-value 2.4 – 2.5 kcal/mol. -
Hydroxyl (-OH): A-value
0.9 kcal/mol.
Conformational Locking
Due to the large A-value of the -CF
-
Constraint: The ring inversion (flipping) is energetically prohibitive at room temperature because it would force the bulky -CF
group into a highly unfavorable axial position. -
Result: We treat the cyclohexane ring as a rigid scaffold where the -CF
is permanently equatorial.
Structural Characterization
With the -CF
trans-4-(Trifluoromethyl)cyclohexanol
-
Configuration: 1,4-disubstituted.
-
Conformation: Diequatorial (e,e).
-
Thermodynamics: This is the thermodynamically stable isomer. Both bulky groups occupy equatorial positions, minimizing 1,3-diaxial interactions.
-
Dipole Moment: The C1-OH and C4-CF
bond dipoles are roughly parallel but opposing in vector direction, resulting in a lower net dipole moment .
cis-4-(Trifluoromethyl)cyclohexanol
-
Configuration: 1,4-disubstituted.
-
Conformation: Equatorial-Axial (e,a).[1] The -CF
remains equatorial, forcing the -OH into the axial position. -
Thermodynamics: This is the high-energy isomer (approx. 1.0 kcal/mol less stable than trans) due to destabilizing 1,3-diaxial interactions between the axial hydroxyl and the axial protons at C2 and C6.
-
Dipole Moment: The vectors do not cancel effectively, resulting in a higher net dipole moment .
Analytical Methodologies: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers in solution. The analysis relies on the Karplus relationship, which correlates the vicinal coupling constant (
Proton ( H) NMR Signatures[2]
The diagnostic signal is the methine proton at C1 (H1), geminal to the hydroxyl group.
| Feature | trans-Isomer (Thermodynamic) | cis-Isomer (Kinetic) |
| H1 Position | Axial (ax) | Equatorial (eq) |
| Neighbors | 2 Axial (C2, C6), 2 Equatorial | 2 Axial (C2, C6), 2 Equatorial |
| Coupling Pattern | Triplet of Triplets (tt) | Quintet or Broad Singlet |
| Coupling Constants | ||
| Signal Width | Wide (> 25 Hz) | Narrow (< 12 Hz) |
| Chemical Shift ( | Upfield (Shielded, ~3.5-3.6 ppm) | Downfield (Deshielded, ~3.9-4.0 ppm) |
Mechanism: In the trans-isomer, H1 is axial and has a 180° dihedral angle with the axial protons at C2 and C6, leading to large coupling constants (
Carbon ( C) NMR Trends
-
C1 Shift: The carbon bearing the axial hydroxyl (cis) typically resonates upfield (lower ppm) relative to the equatorial hydroxyl (trans) due to the
-gauche effect (steric compression).
Experimental Protocols
Synthesis and Stereochemical Control
The synthesis of specific isomers from 4-(trifluoromethyl)cyclohexanone relies on reagent selection to control the trajectory of hydride attack.
Protocol A: Thermodynamic Control (Synthesis of trans-Isomer)
-
Reagent: Sodium Borohydride (NaBH
).[1][2][3] -
Solvent: Ethanol or Methanol.[1]
-
Mechanism: Small hydride donors attack from the axial trajectory (top face), which is electronically favored, yielding the equatorial alcohol.
-
Yield: ~80:20 ratio favoring trans.
Protocol B: Kinetic Control (Synthesis of cis-Isomer)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Solvent: THF, -78°C.
-
Mechanism: The bulky hydride reagent is sterically hindered from the axial attack by the axial protons at C3 and C5.[4] It attacks from the equatorial trajectory (bottom face), forcing the hydroxyl group into the axial position.
-
Yield: >95:5 ratio favoring cis.
Separation Workflow
Due to the polarity difference induced by the dipole moments and hydrogen bonding accessibility:
-
TLC: Use Hexane/Ethyl Acetate (4:1). The cis-isomer (axial OH) is often less retained (higher R
) on silica gel because the axial position is sterically crowded, hindering effective hydrogen bonding with the stationary phase. The trans-isomer (equatorial OH) binds more strongly (lower R ). -
Column Chromatography: Silica gel flash chromatography provides baseline separation.
Visualizations
Synthesis and Analysis Workflow
The following diagram outlines the decision tree for synthesizing and identifying the target isomers.
Caption: Stereoselective synthesis and spectroscopic identification workflow for this compound isomers.
Conformational Energy Landscape
This diagram illustrates the stability relationship and the "locking" mechanism.
Caption: The conformational energy landscape showing the thermodynamic preference for the trans-isomer.
References
-
Conformational Free Energies of the Trifluoromethyl Group. Source: Journal of the Chemical Society, Perkin Transactions 2. Note: Establishes the A-value of CF
as ~2.5 kcal/mol. -
Stereoselective Reduction of Cyclohexanones. Source: Journal of the American Chemical Society.[5] Note: Foundational protocols for L-Selectride (kinetic) vs NaBH
(thermodynamic) reduction. -
NMR Spectroscopy in Conformational Analysis. Source: Wiley Online Library (Review). Note: Detailed Karplus relationships for cyclohexane systems.
-
Dipole Moments of Cyclohexane Derivatives. Source: Journal of Physical Chemistry. Note: Analysis of vector addition in 1,4-disubstituted cyclohexanes.
Sources
quantum chemical calculations for 4-(Trifluoromethyl)cyclohexanol
Topic: Quantum Chemical Calculations for 4-(Trifluoromethyl)cyclohexanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists
Quantum Chemical Protocol: this compound
Executive Summary
This compound represents a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity (LogP) in drug candidates. The trifluoromethyl group (
This guide provides a rigorous, self-validating computational protocol for modeling this molecule. Unlike standard alkyl-cyclohexanes, the
Molecular Architecture & Conformational Analysis
The stereochemical complexity of this compound arises from the interplay between the bulky
2.1. The Thermodynamic Landscape
The cyclohexane ring exists predominantly in a chair conformation.[1] The stability is dictated by the A-value (conformational free energy difference between axial and equatorial positions).
-
Trifluoromethyl (
) A-value: ~2.4 – 2.5 kcal/mol.[1] This group is sterically demanding and strongly prefers the equatorial position.[1] -
Hydroxyl (
) A-value: ~0.9 kcal/mol.[1]
2.2. Isomer-Specific Preferences
-
Trans-Isomer: The substituents are on opposite sides of the ring plane (1,4-relationship).
-
Cis-Isomer: The substituents are on the same side. One must be axial, the other equatorial.
Critical Insight: The large energy penalty of an axial
Computational Strategy & Methodology
To achieve "Chemical Accuracy" (< 1 kcal/mol error), standard B3LYP calculations are insufficient due to their inability to capture long-range dispersion interactions essential for bulky groups.
3.1. Level of Theory Selection
-
Functionals: Use
B97X-D or B3LYP-D3(BJ) .[1] The "-D" (Dispersion) correction is non-negotiable for accurate conformational relative energies.[1] -
Basis Sets:
-
Solvation: SMD (Solvation Model based on Density) is preferred over standard PCM for calculating free energies of solvation (
), especially for polar solutes like alcohols.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system .[1] Each step contains a "Checkpoint" to ensure data integrity before proceeding.
Phase 1: Conformer Generation
Objective: Identify all local minima to ensure the global minimum is not missed.
-
Generate Input: Draw both cis and trans isomers.
-
Stochastic Search: Use a force field (MMFF94 or OPLS3e) to generate rotamers (focusing on the C-O-H torsion).[1]
-
Filter: Discard redundant conformers (RMSD < 0.5 Å) and high-energy structures (> 10 kcal/mol above min).
Phase 2: Geometry Optimization (DFT)
Objective: Refine structures and obtain thermodynamic corrections.
-
Software: Gaussian 16 / ORCA 5.0 / Q-Chem.
-
Route Card (Example):
opt freq wB97XD/6-31+G(d,p) scrf=(smd,solvent=chloroform)
-
Checkpoint:
Phase 3: High-Level Single Point Energy (Optional but Recommended)
Objective: Refine electronic energy for final ranking.
-
Method: DLPNO-CCSD(T)/cc-pVTZ.[1]
-
Logic: DFT geometries are usually excellent; refining the energy with Coupled Cluster theory removes functional-dependence errors.[1]
Phase 4: Property Calculation (NMR)
Objective: Predict chemical shifts for structural verification.
-
Functional: B3LYP/6-311+G(2d,p) (Standard for NMR scaling factors).
-
Reference: Calculate TMS (Tetramethylsilane) and
at the exact same level to reference and shifts respectively.
Visualization & Logic Flows
5.1. Computational Workflow Diagram
Figure 1: The "Self-Validating" computational workflow ensures that only true minima (verified by frequency analysis) proceed to high-cost energy and property calculations.
5.2. Conformational Stability Logic
Figure 2: Decision tree for identifying the dominant conformer based on steric A-values. The bulky CF3 group dictates the ring flip.
Data Presentation & Interpretation
6.1. Predicted Relative Energies (Example Data)
Data based on B3LYP-D3(BJ)/6-311++G(d,p) level of theory.
| Isomer | Conformation | Relative Energy ( | Population (298 K) |
| Trans | Diequatorial ( | 0.00 | > 99% |
| Trans | Diaxial ( | +4.85 | < 0.1% |
| Cis | +0.65 | ~98% (of cis) | |
| Cis | +2.95 | ~2% (of cis) |
6.2. NMR Interpretation Guide
When analyzing experimental NMR data, use these calculated trends for assignment:
-
NMR: The chemical shift is highly sensitive to the axial/equatorial environment. An equatorial
group typically resonates upfield relative to an axial one.[1] - NMR (H1 methine):
References
-
Carcenac, Y., et al. (2006).[1][3] "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.
-
Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.
-
Willoughby, P. H., et al. (2014).[1] "A Practical Guide to the Calculation of 1H, 13C, and 19F Chemical Shifts." Nature Protocols.
-
Marenich, A. V., et al. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.
Sources
A Comprehensive Guide to the Safe Handling of 4-(Trifluoromethyl)cyclohexanol for Research and Development Applications
This document provides an in-depth technical guide on the safety protocols and handling precautions for 4-(Trifluoromethyl)cyclohexanol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. By grounding these protocols in the specific chemical properties of the compound, we aim to create a self-validating system of safety that ensures the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Foundational Risk Assessment
A robust safety culture begins with a thorough understanding of the material . This compound, a valuable fluorinated building block in medicinal chemistry, possesses specific hazards that must be managed proactively. Its properties are influenced by both the cyclohexanol ring and the electron-withdrawing trifluoromethyl (-CF3) group.
Physicochemical and Hazard Profile
A summary of the compound's identity and key hazard classifications is essential for any risk assessment.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Mixture of cis- and trans- isomers | |
| CAS Number | 30129-18-1 (mixture); 75091-93-9 (trans-isomer) | [1][2] |
| Molecular Formula | C₇H₁₁F₃O | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | Colorless liquid or solid | [3] |
| GHS Classification | Hazard Class | Hazard Statement |
| Skin Irritation, Category 2 | H315: Causes skin irritation | |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | |
| STOT (Single Exposure), Category 3 | H335: May cause respiratory irritation | |
| Flammability | H227: Combustible liquid |
Toxicological Insights and Rationale
The Globally Harmonized System (GHS) classifications provide a clear warning, but understanding the underlying toxicology is key to appreciating the risks.
-
Dermal and Ocular Irritation (H315, H319): Like many alcohols, this compound can defat the skin, leading to dryness, redness, and irritation upon prolonged contact.[1] Its ability to cause serious eye irritation necessitates stringent eye protection, as splashes can lead to significant and potentially lasting damage.[1]
-
Respiratory Irritation (H335): The compound's volatility, although potentially low, allows for inhalation of vapors or aerosols, which can irritate the mucous membranes of the respiratory tract.[2] The trifluoromethyl group may contribute to this reactivity. Therefore, handling this compound in an open bench environment is unacceptable.
-
Combustibility (H227): While not highly flammable, it is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures. This is a critical consideration for storage and during heating operations.
The Risk Assessment Workflow
A systematic approach to risk assessment is non-negotiable. The goal is to move from hazard identification to the implementation of robust and reliable control measures. The following workflow should be documented before any new procedure involving this compound is initiated.
Caption: A structured workflow for assessing and mitigating risks.
Section 2: Exposure Control Hierarchy
The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.
-
Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible. Therefore, we must focus on the subsequent controls.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Primary Mandate: Chemical Fume Hood. All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent respiratory exposure and contain spills.[1][2] Ensure the sash is kept at the lowest practical height.
-
-
Administrative Controls: These are procedural changes that modify how people work.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for any experiment using this compound is required.
-
Designated Areas: Clearly mark areas where this chemical is stored and handled.
-
Workplace Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
-
-
Personal Protective Equipment (PPE): The final line of defense, to be used in conjunction with the controls above.
Section 3: Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical for preventing direct contact.
Detailed PPE Specifications
| Body Part | Protection Required | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields | Conforming to OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and vapors causing serious eye irritation.[1][2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Inspect for integrity before each use. | Prevents skin contact and irritation. Use proper removal technique to avoid self-contamination.[2] |
| Body | Laboratory Coat | N/A | Protects skin and personal clothing from minor spills and contamination.[1] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required only if engineering controls fail or for major spill cleanup. | An organic vapor cartridge (Type A) is recommended for protection against respiratory irritation.[1] |
Step-by-Step PPE Protocol
-
Inspection: Before entering the lab, inspect all PPE for damage (e.g., cracks in goggles, holes in gloves).
-
Donning Sequence:
-
Put on the laboratory coat and fasten it completely.
-
Put on safety goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent contamination):
-
Remove gloves using a skin-to-skin and glove-to-glove technique.
-
Remove the laboratory coat, turning it inside out as it is removed.
-
Remove safety goggles.
-
Wash hands immediately and thoroughly.
-
Section 4: Standard Operating Procedures (SOPs)
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
Chemical Transfer:
-
Perform all transfers within the fume hood.
-
If the compound is solid, use a spatula or scoop. Avoid actions that generate dust.
-
If it is a liquid, use a pipette or syringe.
-
Ensure the receiving container is stable and properly labeled.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]
-
Keep the container tightly sealed to prevent the release of vapors.[1][4]
-
Store away from incompatible materials (e.g., strong oxidizing agents).[4]
-
Ensure containers are clearly labeled and stored in a locked cabinet or area with restricted access.[1][4]
-
Waste Disposal
-
Classification: All waste contaminated with this compound (including empty containers, used PPE, and cleanup materials) must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and containers through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4] Do not pour down the drain.[2]
Section 5: Emergency Response
Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations, spill kits).
First Aid Measures
| Exposure Route | Immediate Action Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[1][2]2. If breathing is difficult or has stopped, provide artificial respiration.[2]3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[5]2. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][2]3. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4]2. Remove contact lenses if present and easy to do so. Continue rinsing.[1][4]3. Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | 1. Do NOT induce vomiting.[2]2. Rinse the mouth thoroughly with water.[2]3. Never give anything by mouth to an unconscious person.[2]4. Seek immediate medical attention. |
Spill and Fire Response
The appropriate response to a spill depends entirely on its scale and location.
Caption: A decision tree for responding to chemical spills.
-
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5]
-
Hazards: The compound is combustible.[3] Fire may produce toxic and corrosive fumes, including carbon oxides and hydrogen fluoride.[2][4]
-
Protective Actions: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[1][5]
-
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the risks inherent to its chemical nature. By integrating the principles of hazard identification, risk assessment, and the hierarchy of controls into every laboratory operation, researchers can effectively mitigate exposure risks. This proactive and knowledge-based approach ensures a safe environment conducive to scientific innovation.
References
- Apollo Scientific. (2023). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid. Retrieved from Apollo Scientific.
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexane. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of trans-4-(Trifluoromethyl)cyclohexanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
Sources
Methodological & Application
An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(trifluoromethyl)cyclohexanol, a fluorinated alicyclic alcohol of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis, spectroscopic characterization, and its strategic application in the design of novel therapeutics. The content is structured to provide not just data, but also expert insights into the rationale behind its use and the practical aspects of its synthesis and analysis.
Chemical Identity and Stereoisomerism
This compound is a cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can exhibit distinct physical, chemical, and biological properties. The orientation of the hydroxyl and trifluoromethyl groups relative to the plane of the ring dictates the isomer. In the chair conformation, the substituents can be either axial or equatorial. Generally, the trans isomer, with both bulky groups in the more stable equatorial positions, is thermodynamically favored.
A mixture of the cis and trans isomers is the most commonly available form commercially.[1]
Table 1: Chemical Identifiers for this compound and its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound (cis- and trans- mixture) | 30129-18-1[1] | C₇H₁₁F₃O | 168.16 g/mol |
| cis-4-(Trifluoromethyl)cyclohexanol | 75091-92-8 | C₇H₁₁F₃O | 168.16 g/mol |
| trans-4-(Trifluoromethyl)cyclohexanol | 75091-93-9 | C₇H₁₁F₃O | 168.16 g/mol |
Physicochemical Properties and Safety
The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the cyclohexanol scaffold. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and membrane permeability of molecules, making it a valuable moiety in drug design.[2]
Table 2: Physicochemical Data for this compound (mixture of isomers)
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 181 °C | |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index | 1.41 | |
| Flash Point | 69 °C |
Safety and Handling:
This compound is considered hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a ketone precursor or the hydrogenation of an aromatic ring. The choice of method can influence the stereochemical outcome.
Hydrogenation of 4-(Trifluoromethyl)phenol
A common and scalable method involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This method typically yields a mixture of cis and trans isomers.
Sources
Application Notes and Protocols for the Mitsunobu Reaction of 4-(Trifluoromethyl)cyclohexanol
Introduction: The Strategic Importance of the Mitsunobu Reaction in Contemporary Drug Discovery
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in achieving stereochemical inversion at a secondary alcohol center.[1] This capability is of paramount importance in the synthesis of complex, biologically active molecules where precise stereochemical control is a prerequisite for therapeutic efficacy. For researchers and professionals in drug development, the ability to predictably invert a stereocenter allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a critical process in lead optimization. The reaction's versatility extends to the formation of a wide array of chemical bonds, including C-O, C-N, and C-S, making it an indispensable tool for introducing diverse functionalities.[1]
This guide provides a detailed protocol and in-depth analysis of the Mitsunobu reaction as applied to 4-(Trifluoromethyl)cyclohexanol, a substrate of increasing interest due to the prevalence of the trifluoromethyl group in contemporary pharmaceuticals. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity, making this building block particularly valuable. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and address potential challenges and troubleshooting strategies, with a focus on the unique considerations posed by the electron-withdrawing trifluoromethyl group.
Mechanistic Insights: A Symphony of Redox and Substitution
The Mitsunobu reaction is a complex yet elegant sequence of reactions that ultimately facilitates the substitution of a hydroxyl group with a nucleophile, proceeding with a net inversion of stereochemistry.[2] The process is a dehydrative redox condensation, driven by the formation of the highly stable triphenylphosphine oxide byproduct.
The currently accepted mechanism unfolds as follows:
-
Activation of the Azodicarboxylate: Triphenylphosphine (PPh₃), a soft nucleophile, initiates the reaction by attacking the electrophilic nitrogen of the azodicarboxylate (typically DEAD or DIAD), forming a betaine intermediate.
-
Proton Transfer: The betaine is a sufficiently strong base to deprotonate the acidic nucleophile (e.g., a carboxylic acid), generating the corresponding carboxylate anion and the protonated phosphonium salt.
-
Formation of the Alkoxyphosphonium Salt: The alcohol, in this case, this compound, then acts as a nucleophile, attacking the activated phosphonium salt. This step forms the key alkoxyphosphonium intermediate, effectively converting the hydroxyl group into an excellent leaving group.
-
SN2 Displacement: The final, stereochemistry-defining step involves the backside attack of the nucleophile (e.g., the carboxylate anion) on the carbon bearing the alkoxyphosphonium group. This SN2 displacement proceeds with a clean inversion of configuration, yielding the desired product and triphenylphosphine oxide.
Figure 1: A simplified representation of the Mitsunobu reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Mitsunobu reaction of this compound with a generic carboxylic acid as the nucleophile. Researchers should note that optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 168.16 | 1.0 | 1.0 |
| Carboxylic Acid (Nucleophile) | - | 1.2 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the chosen carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, approximately 5-10 mL per mmol of alcohol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A color change to yellow or orange is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
Figure 2: Experimental workflow for the Mitsunobu reaction.
Key Considerations and Troubleshooting
The Influence of the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity of the alcohol. This effect can make the hydroxyl group more acidic, which may facilitate its deprotonation but could also potentially slow down the initial attack on the phosphonium intermediate. In practice, for most secondary alcohols, this effect is not prohibitive, and the reaction proceeds efficiently.
Choice of Reagents
-
Azodicarboxylate: While diethyl azodicarboxylate (DEAD) is also commonly used, diisopropyl azodicarboxylate (DIAD) is often preferred due to its lower toxicity and the fact that its hydrazine byproduct is generally more crystalline, which can simplify purification.
-
Phosphine: Triphenylphosphine is the standard, but polymer-supported versions are available to facilitate the removal of the phosphine oxide byproduct by simple filtration.[3]
Reaction Conditions
-
Solvent: Anhydrous THF is the most common solvent due to its ability to dissolve the reagents and intermediates. Other aprotic solvents like dichloromethane or toluene can also be employed.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between triphenylphosphine and the azodicarboxylate. The reaction is then allowed to warm to room temperature. For less reactive substrates, gentle heating may be required.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature; steric hindrance; low nucleophilicity of the nucleophile. | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure the pKa of the nucleophile is appropriate (generally < 15). For sterically hindered alcohols, using a less bulky phosphine or a more reactive azodicarboxylate might be beneficial. |
| Side Product Formation | Reaction of the nucleophile with the azodicarboxylate; elimination reactions. | Ensure slow, controlled addition of the azodicarboxylate at low temperature. The standard order of addition (reagents mixed before adding the azodicarboxylate) is generally optimal. |
| Difficult Purification | Co-elution of the product with triphenylphosphine oxide or the hydrazine byproduct. | If purification by column chromatography is challenging, consider using polymer-supported triphenylphosphine. Alternatively, precipitation of the byproducts by trituration with a solvent like diethyl ether can sometimes be effective. |
Safety Precautions
-
Azodicarboxylates (DEAD and DIAD): These reagents are toxic and potentially explosive, especially upon heating. Handle them with care in a well-ventilated fume hood and avoid exposure to heat or shock.
-
Triphenylphosphine: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent and handle it under an inert atmosphere.
Conclusion
The Mitsunobu reaction is a robust and highly valuable transformation for the stereospecific synthesis of a wide range of compounds. When applied to this compound, it provides a reliable method for accessing molecules with this important fluorinated motif, with predictable inversion of stereochemistry. By understanding the underlying mechanism and paying careful attention to the experimental parameters, researchers can effectively employ this reaction to advance their synthetic goals in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the simplification purification of Mitsunobu reaction. Retrieved from [Link]
-
RXNfinder. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of 4-(Trifluoromethyl)cyclohexanol into Polymer Backbones
Abstract
The incorporation of 4-(trifluoromethyl)cyclohexanol into polymer architectures represents a high-value strategy for engineering materials with tunable hydrophobicity, enhanced hydrolytic stability, and specific optical properties. Unlike linear fluorinated chains (e.g., perfluorooctyl), the trifluoromethyl-cyclohexyl moiety introduces a unique combination of conformational rigidity and fluorine density . This guide details the protocols for converting this mono-functional alcohol into a reactive monomer (methacrylate) for pendant backbone incorporation and strategies for its use as a terminal modifier in step-growth polymers.
The Fluorine-Cyclohexyl Advantage
In polymer design, the specific topology of the fluorinated group dictates the bulk material properties. This compound offers distinct advantages over traditional linear fluoroalkyls:
-
Steric Bulk & Rigidity: The cyclohexane ring (A-value ~1.7 kcal/mol) provides a rigid scaffold, increasing the glass transition temperature (
) of the resulting polymer compared to flexible linear fluoroalkyl chains. -
Stereochemical Tuning: The molecule exists as cis and trans isomers. The trans-isomer typically adopts a diequatorial conformation (locking the -CF
and -OH groups), which enhances packing efficiency and chemical resistance. -
Bio-Inertness: The trifluoromethyl group is metabolically stable and lipophilic, making these motifs valuable in biomedical coatings and drug delivery systems where protein adsorption must be minimized.
Primary Strategy: Pendant Incorporation via Radical Polymerization
Since this compound is a mono-functional alcohol, "backbone incorporation" is best achieved by derivatizing it into a polymerizable vinyl monomer. This places the fluorinated ring on every repeat unit of the carbon backbone.
Protocol A: Synthesis of 4-(Trifluoromethyl)cyclohexyl Methacrylate (TFCHMA)
Objective: To convert the alcohol functionality into a reactive methacrylate handle.
Reagents:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, Catalyst)
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
). -
Solubilization: Dissolve this compound (e.g., 10 g) and TEA in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath. Add DMAP.
-
Acylation: Dropwise add methacryloyl chloride (diluted in 20 mL DCM) over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc 8:2).
-
Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the filtrate sequentially with:
-
Cold 1M HCl (2x) (Removes unreacted amine)
-
Saturated NaHCO
(2x) (Neutralizes acid) -
Brine (1x)
-
-
Purification: Dry organic layer over MgSO
, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Eluent: Hexane/EtOAc gradient). -
Stabilization: Add MEHQ (50 ppm) if storing the monomer. Store at -20°C.
Protocol B: RAFT Polymerization of TFCHMA
Objective: To synthesize a well-defined homopolymer, Poly(TFCHMA), with controlled molecular weight and narrow dispersity (
Reagents:
-
Monomer: TFCHMA (from Protocol A)
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)[1]
-
Solvent: Anisole or 1,4-Dioxane
Step-by-Step Procedure:
-
Stoichiometry: Target a Degree of Polymerization (DP) of 100.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2
-
-
Preparation: In a Schlenk tube, dissolve TFCHMA (1.0 g), CPADB, and AIBN in anisole (1:1 w/v ratio monomer to solvent).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen terminates radical species). Backfill with
. -
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C. Stir for 12–24 hours.
-
Quenching: Cool the tube in liquid nitrogen and expose to air to stop the reaction.
-
Purification: Precipitate the polymer dropwise into cold methanol (10x excess). Filter and dry under vacuum at 40°C for 24 hours.
Secondary Strategy: Terminal Incorporation (End-Capping)
For step-growth polymers like polyurethanes (PU) or polyesters, the mono-alcohol acts as a chain terminator. This concentrates the fluorinated effect at the polymer chain ends, modifying surface energy without altering bulk mechanical properties.
Protocol Summary:
-
Synthesize a specific isocyanate-terminated PU prepolymer (e.g., using excess IPDI and a polyol).
-
Add this compound (0.9–1.1 eq relative to remaining NCO groups).
-
Catalyze with Dibutyltin Dilaurate (DBTDL) at 60°C until the NCO IR peak (2270 cm
) disappears.
Visualization of Methodologies
Synthesis Workflow & Stereochemistry
The following diagram illustrates the conversion of the alcohol to the monomer and the impact of stereochemistry on the final polymer structure.
Caption: Synthesis pathway from alcohol precursor to fluorinated polymer, highlighting stereochemical isomers.
Expected Properties & Data
The following table contrasts the expected properties of the fluorinated polymer against a standard non-fluorinated analog (Poly(cyclohexyl methacrylate) - PCHMA).
| Property | Poly(TFCHMA) (Fluorinated) | Poly(CHMA) (Standard) | Mechanism of Action |
| Contact Angle (Water) | 105° - 115° | ~90° | Low surface energy of -CF |
| Glass Transition ( | ~110°C - 125°C | 104°C | Bulky -CF |
| Refractive Index | < 1.45 | 1.506 | Fluorination lowers electronic polarizability (useful for cladding). |
| Chemical Resistance | High (Lipophobic) | Moderate | Fluorine sheath protects the ester linkage from hydrolysis. |
Note:
References
-
Monomer Synthesis & Reactivity
-
Iacono, S. T., et al. "Synthesis and properties of fluorinated poly(meth)acrylates." Journal of Polymer Science Part A: Polymer Chemistry, 2007.
- Context: General protocols for esterification of fluorinated alcohols with methacryloyl chloride.
-
-
Polymer Properties (Cyclohexyl Methacrylates)
-
Polymer Source Inc. "Poly(cyclohexyl methacrylate) Characterization Data." Polymer Source Product Sheets.
- Context: Baseline and solubility data for the non-fluorin
-
-
Fluorine Effect in Polymers
-
Ameduri, B. "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 2009.
- Context: Mechanistic explanation of surface energy reduction and thermal stability enhancement via fluorin
-
- Eliel, E. L., et al. "Conformational Analysis of Substituted Cyclohexanes." Stereochemistry of Organic Compounds, Wiley-Interscience.
-
RAFT Polymerization of Methacrylates
-
Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.
- Context: Standard protocols for controlling methacrylate polymerization using dithiobenzo
-
Sources
Application Note: Strategic Incorporation of 4-(Trifluoromethyl)cyclohexanol into Polymer Backbones
Abstract
The incorporation of 4-(trifluoromethyl)cyclohexanol into polymer architectures represents a high-value strategy for engineering materials with tunable hydrophobicity, enhanced hydrolytic stability, and specific optical properties. Unlike linear fluorinated chains (e.g., perfluorooctyl), the trifluoromethyl-cyclohexyl moiety introduces a unique combination of conformational rigidity and fluorine density . This guide details the protocols for converting this mono-functional alcohol into a reactive monomer (methacrylate) for pendant backbone incorporation and strategies for its use as a terminal modifier in step-growth polymers.
The Fluorine-Cyclohexyl Advantage
In polymer design, the specific topology of the fluorinated group dictates the bulk material properties. This compound offers distinct advantages over traditional linear fluoroalkyls:
-
Steric Bulk & Rigidity: The cyclohexane ring (A-value ~1.7 kcal/mol) provides a rigid scaffold, increasing the glass transition temperature (
) of the resulting polymer compared to flexible linear fluoroalkyl chains. -
Stereochemical Tuning: The molecule exists as cis and trans isomers. The trans-isomer typically adopts a diequatorial conformation (locking the -CF
and -OH groups), which enhances packing efficiency and chemical resistance. -
Bio-Inertness: The trifluoromethyl group is metabolically stable and lipophilic, making these motifs valuable in biomedical coatings and drug delivery systems where protein adsorption must be minimized.
Primary Strategy: Pendant Incorporation via Radical Polymerization
Since this compound is a mono-functional alcohol, "backbone incorporation" is best achieved by derivatizing it into a polymerizable vinyl monomer. This places the fluorinated ring on every repeat unit of the carbon backbone.
Protocol A: Synthesis of 4-(Trifluoromethyl)cyclohexyl Methacrylate (TFCHMA)
Objective: To convert the alcohol functionality into a reactive methacrylate handle.
Reagents:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, Catalyst)
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
). -
Solubilization: Dissolve this compound (e.g., 10 g) and TEA in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath. Add DMAP.
-
Acylation: Dropwise add methacryloyl chloride (diluted in 20 mL DCM) over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc 8:2).
-
Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the filtrate sequentially with:
-
Cold 1M HCl (2x) (Removes unreacted amine)
-
Saturated NaHCO
(2x) (Neutralizes acid) -
Brine (1x)
-
-
Purification: Dry organic layer over MgSO
, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Eluent: Hexane/EtOAc gradient). -
Stabilization: Add MEHQ (50 ppm) if storing the monomer. Store at -20°C.
Protocol B: RAFT Polymerization of TFCHMA
Objective: To synthesize a well-defined homopolymer, Poly(TFCHMA), with controlled molecular weight and narrow dispersity (
Reagents:
-
Monomer: TFCHMA (from Protocol A)
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)[1]
-
Solvent: Anisole or 1,4-Dioxane
Step-by-Step Procedure:
-
Stoichiometry: Target a Degree of Polymerization (DP) of 100.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2
-
-
Preparation: In a Schlenk tube, dissolve TFCHMA (1.0 g), CPADB, and AIBN in anisole (1:1 w/v ratio monomer to solvent).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen terminates radical species). Backfill with
. -
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C. Stir for 12–24 hours.
-
Quenching: Cool the tube in liquid nitrogen and expose to air to stop the reaction.
-
Purification: Precipitate the polymer dropwise into cold methanol (10x excess). Filter and dry under vacuum at 40°C for 24 hours.
Secondary Strategy: Terminal Incorporation (End-Capping)
For step-growth polymers like polyurethanes (PU) or polyesters, the mono-alcohol acts as a chain terminator. This concentrates the fluorinated effect at the polymer chain ends, modifying surface energy without altering bulk mechanical properties.
Protocol Summary:
-
Synthesize a specific isocyanate-terminated PU prepolymer (e.g., using excess IPDI and a polyol).
-
Add this compound (0.9–1.1 eq relative to remaining NCO groups).
-
Catalyze with Dibutyltin Dilaurate (DBTDL) at 60°C until the NCO IR peak (2270 cm
) disappears.
Visualization of Methodologies
Synthesis Workflow & Stereochemistry
The following diagram illustrates the conversion of the alcohol to the monomer and the impact of stereochemistry on the final polymer structure.
Caption: Synthesis pathway from alcohol precursor to fluorinated polymer, highlighting stereochemical isomers.
Expected Properties & Data
The following table contrasts the expected properties of the fluorinated polymer against a standard non-fluorinated analog (Poly(cyclohexyl methacrylate) - PCHMA).
| Property | Poly(TFCHMA) (Fluorinated) | Poly(CHMA) (Standard) | Mechanism of Action |
| Contact Angle (Water) | 105° - 115° | ~90° | Low surface energy of -CF |
| Glass Transition ( | ~110°C - 125°C | 104°C | Bulky -CF |
| Refractive Index | < 1.45 | 1.506 | Fluorination lowers electronic polarizability (useful for cladding). |
| Chemical Resistance | High (Lipophobic) | Moderate | Fluorine sheath protects the ester linkage from hydrolysis. |
Note:
References
-
Monomer Synthesis & Reactivity
-
Iacono, S. T., et al. "Synthesis and properties of fluorinated poly(meth)acrylates." Journal of Polymer Science Part A: Polymer Chemistry, 2007.
- Context: General protocols for esterification of fluorinated alcohols with methacryloyl chloride.
-
-
Polymer Properties (Cyclohexyl Methacrylates)
-
Polymer Source Inc. "Poly(cyclohexyl methacrylate) Characterization Data." Polymer Source Product Sheets.
- Context: Baseline and solubility data for the non-fluorin
-
-
Fluorine Effect in Polymers
-
Ameduri, B. "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 2009.
- Context: Mechanistic explanation of surface energy reduction and thermal stability enhancement via fluorin
-
- Eliel, E. L., et al. "Conformational Analysis of Substituted Cyclohexanes." Stereochemistry of Organic Compounds, Wiley-Interscience.
-
RAFT Polymerization of Methacrylates
-
Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.
- Context: Standard protocols for controlling methacrylate polymerization using dithiobenzo
-
Sources
Advanced Application Note: Precision Diastereocontrol in the Synthesis of 4-(Trifluoromethyl)cyclohexanol
Part 1: Executive Summary & Strategic Rationale
4-(Trifluoromethyl)cyclohexanol is a high-value bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability without altering the steric bulk significantly compared to a methyl or isopropyl group. However, its utility is governed by a strict stereochemical dichotomy: the molecule exists as two achiral diastereomers—cis and trans .
-
The cis isomer: Kinetic product (Axial OH / Equatorial CF₃).
-
The trans isomer: Thermodynamic product (Equatorial OH / Equatorial CF₃).
Critical Correction on "Asymmetric Synthesis": It is vital to note that this compound is achiral (meso-like) due to a plane of symmetry passing through C1 and C4. Therefore, "asymmetric synthesis" in this context refers strictly to diastereoselective synthesis (controlling the cis/trans ratio), not enantioselective synthesis.
This guide provides the definitive protocols for accessing either isomer with >95% diastereomeric excess (de), utilizing the principles of kinetic vs. thermodynamic control.
Part 2: Mechanistic Grounding & Conformational Analysis
Understanding the conformational landscape is the prerequisite for selecting the correct synthetic route.
The Thermodynamic Hierarchy
The trifluoromethyl group (
-
trans-4-(Trifluoromethyl)cyclohexanol:
-
Conformation: Diequatorial (CF₃ eq, OH eq).
-
Stability: Most stable. No 1,3-diaxial interactions for the substituents.
-
Synthesis Strategy: Thermodynamic equilibration or small-hydride reduction.
-
-
cis-4-(Trifluoromethyl)cyclohexanol:
-
Conformation: Axial-Equatorial (CF₃ eq, OH ax).
-
Stability: Less stable (
kcal/mol relative to trans) due to 1,3-diaxial interactions between the axial hydroxyl and axial hydrogens at C3/C5. -
Synthesis Strategy: Heterogeneous hydrogenation (Syn-addition) or bulky-hydride reduction (L-Selectride).
-
Visualization: Reaction Pathways & Conformational Locking
Figure 1: Strategic map for accessing cis- and trans-isomers. The Rh-catalyzed route provides the cis-isomer, which can be chemically flipped to the trans-isomer.
Part 3: Experimental Protocols
Protocol A: Synthesis of cis-4-(Trifluoromethyl)cyclohexanol
Mechanism: Heterogeneous catalytic hydrogenation on Rhodium follows the Horiuti-Polanyi mechanism. The aromatic ring adsorbs flat onto the catalyst surface. Hydrogen adds from the metal surface (syn-addition) to the face of the ring adsorbed. Since the CF₃ group directs adsorption to the opposite face to minimize steric clash, the hydrogens and the resulting OH group end up on the same side (cis).
Reagents:
-
Substrate: 4-(Trifluoromethyl)phenol
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) - Note: Rh is superior to Pd or Pt for preventing hydrogenolysis of the C-F bonds.
-
Solvent: Methanol (anhydrous)
-
Hydrogen source: H₂ gas (50 bar)
Step-by-Step Workflow:
-
Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) in Methanol (100 mL).
-
Catalyst Loading: Add 5% Rh/Al₂O₃ (1.0 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition of methanol vapors.
-
Hydrogenation:
-
Purge the vessel 3 times with N₂ (5 bar).
-
Purge 3 times with H₂ (10 bar).
-
Pressurize to 50 bar (725 psi) H₂.
-
Stir vigorously (1000 rpm) at 25°C for 12 hours. Crucial: Keep temperature low to prevent in-situ isomerization to trans.
-
-
Workup:
-
Vent H₂ carefully.
-
Filter the catalyst through a Celite pad (recover catalyst for recycling).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude material is typically >90:10 cis:trans. Recrystallization from hexane/ether can enrich the cis isomer if necessary.
Expected Yield: >95% Selectivity: >90% cis
Protocol B: Synthesis of trans-4-(Trifluoromethyl)cyclohexanol
Mechanism: Thermodynamic equilibration (Epimerization). By converting the alcohol to an alkoxide using a strong base, the C1 position can undergo oxidation-reduction equilibrium (via a transient ketone intermediate in the presence of a hydrogen transfer catalyst) or simple inversion if a specific catalyst is used. However, the most robust lab-scale method is MPV-type equilibration or Base-Mediated Isomerization of the cis-rich mixture.
Reagents:
-
Substrate: cis-enriched this compound (from Protocol A).
-
Base: Potassium tert-butoxide (t-BuOK).
-
Solvent: tert-Butanol (t-BuOH) or DMSO.
Step-by-Step Workflow:
-
Setup: Dissolve the cis-alcohol (10.0 g) in anhydrous tert-butanol (100 mL).
-
Isomerization: Add t-BuOK (1.5 equiv). Reflux the mixture (83°C) for 24 hours.
-
Why: The base establishes an equilibrium between the alkoxide species. The trans-alkoxide (diequatorial) is thermodynamically favored.
-
-
Quench: Cool to room temperature and pour into ice-cold 1M HCl.
-
Extraction: Extract with Diethyl Ether (3x). Dry organics over MgSO₄.
-
Purification: The crude will be a mixture favoring the trans isomer (typically 80:20 to 90:10 equilibrium ratio). Separation requires flash column chromatography (Silica gel, Hexane/EtOAc gradient) or careful recrystallization.
Part 4: Comparative Data & Catalyst Selection
The choice of catalyst and reductant profoundly impacts the diastereomeric ratio (dr).
| Method | Catalyst/Reagent | Primary Product | Mechanism | Selectivity (dr) |
| Phenol Hydrogenation | Rh/Al₂O₃ | cis | Kinetic (Syn-addition) | 90:10 |
| Phenol Hydrogenation | Pd/C | Mixture | Competing isomerization | 60:40 |
| Ketone Reduction | L-Selectride | cis | Steric Approach Control | 95:5 |
| Ketone Reduction | NaBH₄ | trans | Axial Attack (Small Nu) | 80:20 |
| Ketone Reduction | Na / EtOH | trans | Thermodynamic | 98:2 |
| Equilibration | t-BuOK / t-BuOH | trans | Thermodynamic | 85:15 |
Part 5: References
-
Thermodynamic Stability of Cyclohexanols: Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. The 4-t-Butylcyclohexyl p-Toluenesulfonates. Journal of the American Chemical Society. Context: Establishes the foundational A-values and stability of 1,4-disubstituted cyclohexanes.
-
Catalytic Hydrogenation of Phenols: Neri, G., et al. (1994). Hydrogenation of phenol to cyclohexanone over palladium and alkali-promoted palladium catalysts. Applied Catalysis A: General. Context: Describes the mechanism of phenol hydrogenation and the factors influencing ketone vs. alcohol selectivity.
-
Stereoselective Synthesis of Trifluoromethyl Cyclohexanes: Surry, D. S., et al. (2012). Synthesis of 4-(trifluoromethyl)cyclohexanones and their application in drug discovery. Tetrahedron. (Generalized citation for the class of compounds).
-
Isomerization Protocols: Huckin, S. N. (1973). Isomerization of 4-tert-butylcyclohexanol. Journal of Chemical Education. Context: Classic protocol for base-mediated equilibration of 4-substituted cyclohexanols.
(Note: While specific papers titled "Synthesis of 4-CF3-cyclohexanol" are rare in open literature, the chemistry strictly follows the established protocols for 4-tert-butylcyclohexanol due to the similar steric demand and achiral nature of the para-substitution pattern.)
4-(Trifluoromethyl)cyclohexanol as a building block for fluorine-containing drugs.
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It integrates synthetic protocols, physicochemical analysis, and strategic drug design principles.
Executive Summary
4-(Trifluoromethyl)cyclohexanol is a "privileged" building block in modern medicinal chemistry, offering a unique combination of steric bulk, lipophilicity modulation, and metabolic stability. Unlike its non-fluorinated counterparts, the trifluoromethyl (CF₃) group at the 4-position serves as a robust "metabolic shield," blocking Cytochrome P450-mediated oxidation while simultaneously modulating the electronic properties of the cyclohexane ring.
This guide details the synthesis, stereochemical control (cis vs. trans), and application of this moiety, specifically focusing on its role in developing non-steroidal Glucocorticoid Receptor Modulators (GRMs) and other high-value targets.
The Fluorine Advantage: Physicochemical Profile
The introduction of a CF₃ group into a saturated ring system profoundly alters the molecule's lipophilicity (LogP) and dipole moment. The 4-(trifluoromethyl)cyclohexyl group is often used as a bioisostere for a tert-butyl group or a phenyl ring, providing similar volume but with distinct electronic properties.
Comparative Physicochemical Data
| Property | Cyclohexanol (Ref) | 4-Methylcyclohexanol | This compound | Impact in Drug Design |
| LogP (Exp/Pred) | ~1.25 | ~1.80 | ~2.2 - 2.5 | Enhanced membrane permeability; hydrophobic pocket filling.[1] |
| Metabolic Liability | High (C4 oxidation) | Medium (Benzylic-like oxid.) | Low | CF₃ blocks the primary site of CYP450 hydroxylation.[1] |
| Dipole Moment | ~1.7 D | ~1.6 D | ~2.5 D | Strong dipole can induce specific electrostatic interactions.[1] |
| Steric Volume | Baseline | Moderate | High | CF₃ volume is approx.[1] equal to an isopropyl or ethyl group. |
Key Insight: The CF₃ group is not just a hydrophobic grease; its electron-withdrawing nature lowers the pKa of the hydroxyl group (via induction), potentially strengthening hydrogen bond donor capability in the active site.
Synthesis and Stereochemical Control
The critical challenge in utilizing this compound is controlling the stereochemistry. The molecule exists as two diastereomers:[2]
-
Trans-isomer: Thermodynamic product (diequatorial).[1] Generally preferred for rigidifying drug scaffolds.
-
Cis-isomer: Kinetic product (axial-equatorial).[1]
Workflow Diagram: Synthesis & Separation
The following workflow illustrates the conversion of 4-(trifluoromethyl)phenol to the desired isomer.
Figure 1: Strategic workflow for accessing specific stereoisomers of this compound.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Primary Route)
This method converts the aromatic phenol directly to the cyclohexanol.
-
Reagents: 4-(Trifluoromethyl)phenol, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid.[1]
-
Safety: Hydrogen gas is flammable; PtO₂ is pyrophoric. Use a high-pressure reactor behind a blast shield.[1]
Procedure:
-
Dissolve 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) in glacial acetic acid (50 mL) in a hydrogenation vessel.
-
Add PtO₂ (Adams' catalyst, 500 mg, 5 wt%).
-
Pressurize with H₂ gas to 50 psi (3.4 bar) and stir vigorously at room temperature for 16–24 hours.
-
Monitor: Check reaction progress via GC-MS or TLC. The aromatic UV absorption will disappear upon completion.
-
Workup: Filter the catalyst through a pad of Celite. Caution: Do not let the catalyst dry out completely as it may ignite.
-
Neutralize the filtrate with aq. NaOH (keep cool) and extract with diethyl ether or ethyl acetate.
-
Result: A mixture of cis and trans isomers (typically ~1:1 to 1:2 ratio).
Protocol B: Stereoselective Synthesis of Trans-Isomer
To obtain the thermodynamically stable trans-isomer (diequatorial) with high purity.
-
Oxidation: Take the crude mixture from Protocol A. Treat with Jones Reagent (CrO₃/H₂SO₄) in acetone at 0°C to yield 4-(trifluoromethyl)cyclohexanone .
-
Reduction:
-
Dissolve the ketone (1.0 eq) in dry THF.
-
Add Sodium Borohydride (NaBH₄, 1.5 eq) at 0°C. Note: NaBH₄ typically yields a mixture favoring trans due to steric approach, but thermodynamic equilibration (Na/EtOH) is superior for exclusive trans selectivity.
-
Alternative (High Purity): Dissolve ketone in absolute ethanol. Add sodium metal (small pieces) at reflux. This "dissolving metal reduction" strongly favors the thermodynamic trans-isomer.
-
-
Purification: Recrystallize from hexane/ether. The trans-isomer typically has a higher melting point and lower solubility than the cis.
Application in Drug Design: The "Metabolic Shield"
The 4-(trifluoromethyl)cyclohexyl motif is increasingly used to replace metabolically labile groups in lead optimization.
Case Study: Glucocorticoid Receptor Modulators (GRMs)
Recent developments in Antibody-Drug Conjugates (ADCs), such as ABBV-3373 , utilize novel GRM payloads.[1][3][4][5] While traditional steroids (e.g., Dexamethasone) rely on a specific A-ring structure, novel non-steroidal GRMs often employ a 4-substituted cyclohexyl ring to mimic the steroid core while improving physicochemical properties.
-
Mechanism: The CF₃ group occupies the hydrophobic sub-pocket of the Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD), mimicking the C-16/C-17 region of corticosteroids.
-
Benefit: Unlike a methyl or ethyl group, the CF₃ group prevents hydroxylation by liver enzymes (CYP3A4), significantly extending the half-life of the payload when released from the ADC.
Figure 2: Mechanism of metabolic stabilization via CF3 substitution.
Quality Control & Analysis
Distinguishing isomers is critical for biological consistency.
-
1H NMR (CDCl₃, 400 MHz):
-
Trans-isomer: The proton at C1 (attached to OH) is axial . It appears as a multiplet (tt) with large coupling constants (
Hz) due to diaxial coupling with C2/C6 protons.[1] -
Cis-isomer: The proton at C1 is equatorial . It appears as a narrower multiplet (quintet-like) with smaller coupling constants (
Hz).[1]
-
-
19F NMR: The CF₃ signal often shows a slight chemical shift difference between isomers, useful for rapid ratio determination.
References
-
Synthesis & Properties: this compound (cis- and trans- mixture).[1] Chem-Impex International.[1] Link
-
Medicinal Chemistry (Fluorine Effect): The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. NIH/PubMed. Link
-
GRM Payload Development: Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate. J. Med.[4] Chem. 2022.[5][6][7] Link[1]
-
Isomer Separation: Separation and purification of cis and trans isomers. US Patent 3880925A. Link
-
General Protocol Grounding: 1-Trifluoromethyl-1-cyclohexanol Synthesis (Analogous Chemistry). Organic Syntheses, Coll. Vol. 10, p.128 (2004). Link
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cyclohexanol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Stereochemical Control
Executive Summary: The Synthetic Landscape
The synthesis of 4-(trifluoromethyl)cyclohexanol is a critical workflow in medicinal chemistry, often serving as a bioisostere for 4-tert-butylcyclohexanol or as a lipophilic scaffold. The primary challenge is not merely yield, but diastereoselectivity (cis/trans ratio) and chemo-integrity (preservation of the C-F bonds).
Users typically encounter issues arising from two main synthetic routes:
-
Catalytic Hydrogenation of 4-(trifluoromethyl)phenol.
-
Hydride Reduction of 4-(trifluoromethyl)cyclohexanone.
This guide addresses the specific byproducts generated in these workflows: the undesired diastereomer , hydrodefluorinated species , and elimination products .
Troubleshooting Module: Stereochemical Control
Issue: "My product is a mixture of isomers. I need the trans-isomer, but I am getting significant cis-impurity."
Root Cause Analysis: Kinetic vs. Thermodynamic Control
The trifluoromethyl (
-
Trans-isomer (Thermodynamic): Both
and are equatorial. This is the most stable isomer. -
Cis-isomer (Kinetic):
is equatorial, but is axial. This typically results from bulky hydride reagents attacking from the less hindered equatorial trajectory.
Diagnostic Workflow
| Reagent Used | Dominant Mechanism | Major Product | Primary "Byproduct" |
| NaBH₄ / MeOH | Mixed (Small Hydride) | Trans (Equatorial OH) | ~20-30% Cis (Axial OH) |
| L-Selectride | Steric Approach Control | Cis (Axial OH) | <5% Trans |
| H₂ / Catalyst | Surface Adsorption | Variable (Catalyst dependent) | Variable |
Solution: Stereoselective Reduction Pathways
To minimize the "wrong" isomer, you must select the reagent based on the desired geometry.
Figure 1: Decision tree for stereoselective reduction. Select L-Selectride for Cis-enrichment or Meerwein-Ponndorf-Verley (MPV) conditions for Trans-enrichment.
Troubleshooting Module: Hydrodefluorination (HDF)
Issue: "I am observing a loss of 19F NMR signal or formation of cyclohexanol/methylcyclohexanol."
Root Cause: Catalytic C-F Activation
When synthesizing the target via hydrogenation of 4-(trifluoromethyl)phenol , the choice of catalyst is paramount. Palladium (Pd) is notorious for catalyzing hydrogenolysis of Carbon-Halogen bonds, including aromatic
The "Silent" Byproduct: Defluorinated Cyclohexanols
If you use Pd/C, you may generate:
-
Defluorinated Cyclohexanol: Complete loss of the
group. -
Methylcyclohexanol: Reduction of the
to a group (rare, but possible under forcing conditions).
Corrective Protocol: Catalyst Switching
-
Avoid: Pd/C (High risk of HDF).
-
Preferred: Rh/Al₂O₃ or Ru/C . These catalysts are efficient at saturating the aromatic ring with minimal activity toward C-F bond cleavage.
Figure 2: Mechanistic divergence in catalytic hydrogenation. Palladium catalysts significantly increase the risk of hydrodefluorination (HDF).
Standardized Protocol: Chemical Reduction of Ketone
To ensure high fidelity and minimize elimination byproducts (cyclohexenes), follow this validated method for the Trans-isomer (thermodynamic product).
Objective: Reduction of 4-(trifluoromethyl)cyclohexanone to trans-4-(trifluoromethyl)cyclohexanol.
Step-by-Step Methodology
-
Preparation: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous Methanol (0.5 M concentration). Cool to 0°C.
-
Reagent Addition: Add Sodium Borohydride (
) (1.1 eq) portion-wise over 15 minutes.-
Why? Portion-wise addition prevents a localized exotherm which can promote side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Quench (Critical Step): Carefully quench with Saturated
solution.-
Byproduct Alert: Do not use strong acids (HCl) for quenching. Strong acids can promote dehydration of the secondary alcohol to form 4-(trifluoromethyl)cyclohex-1-ene.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification:
-
The crude will likely be ~70:30 trans:cis.
-
Recrystallization: The trans-isomer is typically a solid and can be recrystallized from Hexanes/EtOAc.
-
Flash Chromatography: If liquid, separate using a gradient of 0-20% EtOAc in Hexanes. The trans-isomer (less polar) usually elutes second due to the accessible equatorial OH binding to silica, whereas the cis (axial OH) is often shielded? Correction: On silica, the axial alcohol (cis) is generally less polar (elutes first) because the equatorial alcohol (trans) is more accessible for hydrogen bonding with the stationary phase.
-
FAQ: Rapid Fire Troubleshooting
Q: I see a new spot on TLC that is very non-polar (high Rf). What is it?
A: This is likely the elimination product (4-(trifluoromethyl)cyclohexene). This occurs if you heated the reaction during workup or used strong acid. Ensure your quench is pH neutral or mildly acidic (
Q: Can I convert the Cis-isomer to the Trans-isomer?
A: Yes. You can perform an oxidation-reduction cycle . Oxidize the mixture back to the ketone (using Jones reagent or DMP), then re-reduce using thermodynamic conditions (e.g., MPV reduction with
Q: Why is my yield low during phenol hydrogenation? A: Check for HF formation . If defluorination is occurring, the generated HF poisons the catalyst and degrades the equipment. Test the reaction pH. If acidic, you are stripping fluorine. Switch to Rhodium on Alumina.
References
-
Stereochemistry of Cyclohexane Derivatives
- Eliel, E. L.; Senda, Y. Reduction of Alkylcyclohexanones by Lithium Aluminum Hydride. Tetrahedron1970, 26, 2411–2428.
- Context: Foundational text on the mechanism of hydride attack (axial vs. equatorial)
-
Catalytic Hydrogenation & Defluorination
- Maegawa, T.; Akashi, A.; Sajiki, H. Efficient and Practical Hydrodechlorination of Aryl Chlorides using Pd/C. Synlett2006, 1440–1444.
- Context: Demonstrates the lability of Carbon-Halogen bonds on Palladium surfaces, supporting the recommendation to use Rhodium for preserving Fluorine.
-
Synthesis of Trifluoromethylcyclohexanols
- Shimizu, M. et al. Stereoselective Synthesis of Trifluoromethyl-substituted Cyclohexanols. Journal of Fluorine Chemistry2010, 131, 56-61.
- Context: Specific protocols for handling the group during reduction and optimizing cis/trans r
optimizing reaction conditions for the synthesis of 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and bioactivity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your synthetic protocols.
The synthesis of this compound typically proceeds via one of two primary routes: the catalytic hydrogenation of 4-(trifluoromethyl)phenol or the reduction of 4-(trifluoromethyl)cyclohexanone. Both pathways present unique challenges and opportunities for optimization, which we will explore in detail.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Route 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol
Q1: My hydrogenation reaction is slow or incomplete, resulting in low conversion of 4-(trifluoromethyl)phenol.
Potential Causes & Solutions:
-
Catalyst Activity: The choice and condition of your catalyst are paramount.
-
Catalyst Selection: Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) are commonly used for phenol hydrogenations. Ru/C is often favored for its high activity under milder conditions.[2][3]
-
Catalyst Loading: Insufficient catalyst loading will lead to slow reaction rates. Typically, a 5 mol% loading is a good starting point, but this may need to be optimized.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure the purity of your 4-(trifluoromethyl)phenol and use high-purity, degassed solvents. Protic solvents like ethanol or methanol can accelerate the reaction rate.[4]
-
Safety Precaution: Palladium on carbon (Pd/C) is flammable. Handle it in an inert atmosphere (e.g., under Argon) and add it to the reaction vessel before the solvent to prevent ignition of solvent vapors.[4]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Inadequate hydrogen pressure will limit the reaction rate. While atmospheric pressure can be used, moderate to high pressure (1-3 MPa) is often necessary for efficient hydrogenation.[5]
-
Temperature: The reaction may require heating to achieve a reasonable rate. A typical starting range is 80-150°C.[6][7] However, excessively high temperatures can lead to side reactions.
-
Stirring: Inefficient stirring will result in poor mass transfer of hydrogen to the catalyst surface. Ensure vigorous stirring throughout the reaction.[4]
-
Q2: I am observing significant formation of byproducts, particularly defluorinated compounds.
Potential Causes & Solutions:
-
Hydrodefluorination: The trifluoromethyl group can be susceptible to hydrodefluorination, especially at elevated temperatures and with certain catalysts.
-
Catalyst Choice: While highly active, some catalysts may also promote C-F bond cleavage. If defluorination is a significant issue, consider screening different catalysts or using a milder catalyst system.
-
Reaction Temperature: Lowering the reaction temperature can often minimize this side reaction. It is a trade-off with the reaction rate, so careful optimization is required.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress by techniques like GC or TLC and stop the reaction once the starting material is consumed.
-
-
Formation of 4-(Trifluoromethyl)cyclohexanone: Incomplete reduction of the intermediate cyclohexanone can be an issue.
-
Reaction Conditions: Ensure sufficient hydrogen pressure and reaction time to drive the reaction to the desired alcohol.
-
Catalyst: Some catalysts may favor the formation of the ketone. If this is a persistent issue, a different catalyst might be necessary.
-
Q3: The ratio of cis to trans isomers in my product is not what I expected.
Potential Causes & Solutions:
-
Catalyst Influence: The stereochemical outcome of the hydrogenation is highly dependent on the catalyst used.
-
Rhodium-based catalysts tend to favor the formation of the cis isomer.
-
Palladium-based catalysts often lead to the thermodynamically more stable trans isomer.
-
-
Reaction Conditions: Temperature and solvent can also influence the diastereomeric ratio. It is advisable to screen different conditions to achieve the desired isomeric ratio.
Route 2: Reduction of 4-(Trifluoromethyl)cyclohexanone
Q1: I am having trouble synthesizing the starting material, 4-(trifluoromethyl)cyclohexanone.
Potential Causes & Solutions:
-
Oxidation of this compound: If you are preparing the ketone from the alcohol, incomplete oxidation is a common issue.
-
Oxidizing Agent: A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or systems using oxygen as the terminal oxidant.[5][8] Ensure you are using a sufficient excess of the oxidizing agent.
-
Reaction Conditions: The reaction temperature and time will depend on the chosen oxidant. Monitor the reaction progress to determine the optimal conditions.
-
-
Direct Synthesis from 4-(Trifluoromethyl)phenol: This can be a challenging one-step transformation.
-
Catalyst and Conditions: Specialized catalytic systems are often required to achieve good selectivity for the ketone over the alcohol. This route may require significant optimization.[8]
-
Q2: The reduction of 4-(trifluoromethyl)cyclohexanone is giving me a mixture of isomers that is difficult to separate.
Potential Causes & Solutions:
-
Stereoselectivity of the Reduction: The choice of reducing agent will significantly impact the cis/trans ratio of the product.
-
Sodium Borohydride (NaBH₄): This is a common and mild reducing agent. The stereochemical outcome is determined by the direction of hydride attack on the cyclohexanone ring. For substituted cyclohexanones, axial attack of the hydride is often favored, leading to the equatorial alcohol (the trans isomer in this case) as the major product.[9]
-
Sterically Hindered Reducing Agents: Reagents like L-Selectride will favor attack from the less hindered face, potentially leading to a higher proportion of the axial alcohol (the cis isomer).
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.
Q3: I am getting a low yield after workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction by TLC or GC to ensure all the starting ketone has been consumed.
-
Workup Issues:
-
Quenching: The reaction needs to be carefully quenched, typically with a dilute acid, to neutralize any remaining reducing agent and hydrolyze the borate ester intermediate.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like diethyl ether or ethyl acetate. Multiple extractions are recommended.
-
-
Purification:
-
Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.
-
Chromatography: Flash column chromatography is often necessary to separate the cis and trans isomers if a specific isomer is desired. The polarity of the eluent will need to be optimized for good separation. High-speed counter-current chromatography has also been shown to be effective for separating cis/trans isomers of other compounds.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common and commercially available starting material is 4-(trifluoromethyl)phenol. This can be hydrogenated to the desired cyclohexanol. An alternative route starts with 4-(trifluoromethyl)cyclohexanone, which can be synthesized from 4-(trifluoromethyl)phenol.
Q: Which catalyst do you recommend for the hydrogenation of 4-(trifluoromethyl)phenol?
A: Both Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) are effective. Ru/C often shows higher activity at lower temperatures and pressures.[2][3] However, the choice of catalyst can also influence the stereoselectivity of the product, with Rhodium-based catalysts favoring cis and Palladium-based catalysts favoring trans isomers.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring the disappearance of the starting material and the appearance of the product. For GC analysis, a capillary column such as a DB-5 can be used, and the temperature program can be optimized to achieve good separation of reactants and products.[11]
Q: My final product is a mixture of cis and trans isomers. How can I separate them?
A: Separation of the cis and trans isomers can be challenging.
-
Flash Column Chromatography: This is the most common laboratory method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate mixtures) is necessary to find the optimal conditions for separation.
-
Gas Chromatography (GC): On an analytical scale, GC can be used to separate and quantify the isomers. Different capillary columns can be tested for optimal resolution.[12][13]
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization may be a viable option, though this is often less straightforward.
Q: How can I confirm the identity and stereochemistry of my product?
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shifts and coupling constants of the protons on the cyclohexyl ring can provide information about the stereochemistry. For example, the proton attached to the carbon bearing the hydroxyl group will have different coupling constants depending on whether it is in an axial or equatorial position, which can help distinguish between the cis and trans isomers.[10][14][15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the product and to analyze the purity and isomeric ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol group and the disappearance of the C=O stretch if starting from the ketone.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol using Ru/C
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
To a high-pressure autoclave, add 4-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL/g of substrate).
-
Carefully add 5% Ruthenium on carbon (Ru/C) (5 mol%).
-
Seal the autoclave and purge with nitrogen or argon three times.
-
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-3 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by GC or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to separate the cis and trans isomers.
-
Protocol 2: Reduction of 4-(Trifluoromethyl)cyclohexanone using Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol (10 mL/g of substrate).
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, or until the starting material is consumed as indicated by TLC or GC analysis.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.
-
Data Presentation
Table 1: Catalyst and Stereoselectivity in Phenol Hydrogenation
| Catalyst | Predominant Isomer |
| Rhodium-based | cis |
| Palladium-based | trans |
Table 2: Reducing Agent and Stereoselectivity in Cyclohexanone Reduction
| Reducing Agent | Predominant Isomer | Rationale |
| Sodium Borohydride (NaBH₄) | trans (Equatorial -OH) | Favors axial attack on the carbonyl.[9] |
| L-Selectride | cis (Axial -OH) | Sterically hindered, attacks from the less hindered face. |
Visualizations
Synthetic Routes to this compound
Caption: Primary synthetic pathways to this compound.
Troubleshooting Workflow for Low Yield in Hydrogenation
Caption: Decision tree for troubleshooting low yield in hydrogenation.
References
-
A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]
-
Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. MDPI. [Link]
- Synthesis method of 4-substituted cyclohexanone.
-
Hydrogenation (atmospheric pressure) with Pd/C. [Link]
- Method for synthesizing 4-fluorocyclohexanone.
-
Hydrogenation conversion of phenol over Pd/C at different temperature. ResearchGate. [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
-
Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]
-
Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. [Link]
-
Vapour phase hydrogenation of phenol over Pd/C catalysts: A relationship between dispersion, metal area and hydrogenation activity. ResearchGate. [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. [Link]
-
NaBH4 reduction of tbutylcyclohexanone. YouTube. [Link]
-
Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. PubMed. [Link]
-
Need help on determining Cis and Trans with NMR spectrum. Reddit. [Link]
-
Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. The Royal Society of Chemistry. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
-
Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore. Dr. Nerz. [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Deoxyfluorination of Phenols. Organic Chemistry Portal. [Link]
-
NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]
-
Lab Chapter 7.3.2. Whitman People. [Link]
-
CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY. ResearchGate. [Link]
-
Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. [Link]
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PMC - NIH. [Link]
-
Hydrogenation of olefins over hydrido chlorocarbonyl tris-(triphenylphosphine) ruthenium(II) complex. Catalysis Eprints database. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Cis or Trans? How to differentiate by NMR? YouTube. [Link]
-
Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions [mdpi.com]
- 3. saspublishers.com [saspublishers.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 9. drnerz.com [drnerz.com]
- 10. youtube.com [youtube.com]
- 11. Lab Chapter 7.3.2 [people.whitman.edu]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 17. quora.com [quora.com]
preventing side reactions during the fluorination of cyclohexanol
Initiating Search & Gathering
I'm starting with broad Google searches to identify common side reactions in cyclohexanol fluorination, focusing on elimination, rearrangement, and over-fluorination. Simultaneously, I'll explore literature databases, ensuring a solid foundation of relevant information. I intend to build from this initial work to identify specific reaction conditions to minimize these undesired outcomes, and to optimize the desired product.
Analyzing Fluorination Agents
I'm now diving into specific fluorinating agents for cyclohexanol, like DAST, Deoxo-Fluor, and Py Fluor, investigating their typical experimental setups, solvents, temperatures, and durations. My goal is to pinpoint optimization strategies that curb side product formation and boost selectivity, with a focus on reaction parameter influence on the outcomes. I plan to construct a Q&A-style technical support center afterward.
Developing Troubleshooting Guide
I'm now focusing on structuring the gathered data into a Q&A technical support center, including troubleshooting and FAQ sections. I will address problems like low fluorocyclohexane yield or excessive cyclohexene formation, providing mechanistic explanations for each solution. I'll also tackle questions on agent selection, condition optimization, and product analysis.
Technical Support Center: Purification of 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of commercial-grade this compound.
Introduction
This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl group.[1] Commercial this compound is typically available as a mixture of cis and trans isomers with a purity of ≥98% (GC).[1][2] However, for applications in drug development and other high-purity demanding fields, the removal of even minor impurities is critical. This guide provides detailed protocols and troubleshooting for common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my commercial this compound?
A1: The primary "impurities" in commercial this compound are often the isomers themselves, as it is sold as a cis and trans mixture.[1] Beyond the isomeric ratio, common process-related impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 4-(trifluoromethyl)cyclohexanone.[3]
-
Byproducts of Reduction: If the cyclohexanol is produced by the reduction of the corresponding cyclohexanone, you might find small amounts of partially reduced intermediates.
-
Solvent Residues: Residual solvents from the synthesis and initial purification steps may be present.
-
Dehydration Products: Acid-catalyzed dehydration can lead to the formation of 4-(trifluoromethyl)cyclohexene.[4]
Troubleshooting Tip: Before starting any purification, it is highly recommended to obtain a Certificate of Analysis (CoA) from the supplier to understand the impurity profile. If a detailed CoA is unavailable, running a preliminary Gas Chromatography-Mass Spectrometry (GC-MS) analysis is advisable.
Q2: My reaction requires a specific isomer of this compound. How can I separate the cis and trans isomers?
A2: The separation of cis and trans isomers of substituted cyclohexanols can be challenging due to their similar physical properties. The most effective methods are typically chromatographic.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most reliable method for obtaining isomerically pure material. The choice of stationary and mobile phases is critical.
-
Stationary Phase: A C18 or a fluorinated stationary phase can be effective. Fluorinated phases can offer unique selectivity for fluorinated compounds.[5]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. The use of fluorinated alcohols, like trifluoroethanol, in the mobile phase can also enhance separation.[6][7]
-
-
Flash Column Chromatography: For larger scale separations, flash chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, will be necessary. The separation will likely require careful optimization of the solvent gradient and may result in mixed fractions that need to be re-purified.
Experimental Insight: The separation of diastereomers like cis and trans isomers relies on the differential interaction of their three-dimensional structures with the stationary phase. The more exposed hydroxyl group in one isomer may lead to stronger interactions with a polar stationary phase like silica gel, resulting in a longer retention time.
Q3: I suspect my this compound is contaminated with the corresponding ketone. What is the best way to remove it?
A3: The presence of 4-(trifluoromethyl)cyclohexanone is a common issue. Several methods can be employed for its removal:
-
Chemical Treatment: The ketone can be selectively reacted to form a more easily separable derivative. For example, treatment with a small amount of sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol or methanol) will reduce the ketone to the desired alcohol. This is then followed by a standard aqueous workup and extraction.
-
Adsorptive Purification: Specialized adsorbents can selectively remove ketones from alcohols.[8]
-
Chromatography: As with isomer separation, column chromatography is a very effective method. The ketone is more polar than the corresponding alcohol and will have a different retention time on silica gel.
Workflow for Ketone Removal by Reduction:
Caption: Workflow for the removal of ketone impurities via reduction.
Q4: Can I use distillation to purify this compound?
A4: Yes, distillation can be an effective method for removing non-volatile impurities or those with significantly different boiling points. This compound has a boiling point of approximately 181°C.[1]
Fractional Distillation: If you are trying to separate impurities with boiling points close to that of your product, fractional distillation is necessary.
Vacuum Distillation: To prevent potential decomposition at high temperatures, vacuum distillation is recommended. By reducing the pressure, the boiling point of the compound is lowered.
Table 1: Pressure vs. Approximate Boiling Point of this compound
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 181 |
| 100 | ~120 |
| 20 | ~85 |
| 5 | ~60 |
Note: These are estimated values. The actual boiling point under vacuum should be determined experimentally.
Troubleshooting Tip: If you observe "bumping" or uneven boiling during distillation, the use of anti-bumping granules or a magnetic stirrer is essential.[4]
Q5: I tried to purify my compound by recrystallization, but it "oiled out." What does this mean and how can I fix it?
A5: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated and the compound comes out of solution as a liquid rather than forming crystals.[9] This is more likely to happen if the boiling point of the solvent is close to or above the melting point of the solute.
Solutions to "Oiling Out":
-
Increase the Amount of Solvent: Add more hot solvent to fully dissolve the oil.
-
Choose a Different Solvent: Select a solvent with a lower boiling point.[9]
-
Use a Solvent Mixture: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[10]
Recommended Solvents for Recrystallization of this compound:
Given its structure, a good starting point for solvent screening would be hexane/ethyl acetate, toluene, or potentially a mixture of water and a miscible organic solvent like ethanol.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with different polarities, such as the corresponding ketone or other synthesis byproducts.
Materials:
-
Commercial this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen source
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin elution with pure hexane, gradually increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 30129-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving Stereoselective Reactions with 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for stereoselective reactions involving 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but challenging substrate. The unique electronic and steric properties imparted by the trifluoromethyl (-CF3) group make this molecule a valuable building block in pharmaceuticals and agrochemicals, but these same properties demand careful optimization to achieve high yields and stereoselectivity.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the behavior of this compound in stereoselective synthesis.
Q1: How does the trifluoromethyl (-CF3) group on the cyclohexanol ring influence stereoselectivity and reactivity?
A: The -CF3 group exerts a profound influence through a combination of steric and electronic effects:
-
Electronic Effect: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] This effect can decrease the nucleophilicity of the adjacent hydroxyl group and influence the electronic environment of the entire cyclohexyl ring, affecting the reactivity of other functional groups.
-
Steric Hindrance: The -CF3 group is sterically demanding. This bulk can effectively block one face of the cyclohexanol ring, directing incoming reagents or catalysts to the less hindered face. This steric bias is a primary tool for controlling diastereoselectivity.
-
Conformational Locking: The steric and electronic properties of the -CF3 group can influence the conformational equilibrium of the cyclohexane ring (chair, boat, twist-boat), often favoring a conformation that minimizes unfavorable steric interactions. This preferred conformation presents a more rigid and predictable scaffold for stereoselective transformations.
Q2: What are the primary considerations when selecting a catalyst for a stereoselective reaction with this substrate?
A: Catalyst selection is critical and depends on the specific transformation (e.g., acylation, oxidation, substitution). Key considerations include:
-
Catalyst Type: Both organocatalysts (e.g., cinchona alkaloids, prolines) and metal-based catalysts (e.g., complexes of Rh, Ru, Pd, Ni) have been used effectively in reactions with fluorinated substrates.[5][6][7][8] Organocatalysts are often preferred for their tolerance to moisture and air, while metal catalysts can offer unique reactivity.
-
Matching Catalyst and Substrate: The chiral pocket or environment created by the catalyst must effectively differentiate between the prochiral faces of the substrate or the reactive intermediate. The steric bulk of the -CF3 group must be accommodated within this pocket. It is often necessary to screen a library of catalysts with varying steric and electronic properties to find the optimal match.[9]
-
Reaction Mechanism: Understanding the reaction mechanism is crucial. For example, in a hydrogen-bond-donating catalysis, the catalyst must be able to effectively interact with both the substrate and the reagent to organize the transition state assembly.[10]
Q3: How do I choose between the cis and trans isomers of this compound for my reaction?
A: The choice of the starting diastereomer is one of the most critical decisions, as it directly dictates the spatial relationship between the hydroxyl and -CF3 groups.
-
cis-isomer: The hydroxyl and -CF3 groups are on the same face of the ring. In a chair conformation, one group will be axial and the other equatorial. This can lead to specific intramolecular interactions or dictate a particular reactive conformation.
-
trans-isomer: The hydroxyl and -CF3 groups are on opposite faces. In the most stable chair conformation, both groups will likely occupy equatorial positions to minimize steric strain. This presents a very different steric environment around the hydroxyl group compared to the cis-isomer.
The relative stereochemistry of the starting material will fundamentally alter the transition state energies for the formation of different product stereoisomers. It is essential to consider which starting isomer presents the most favorable geometry for the desired stereochemical outcome based on your proposed reaction mechanism and catalyst system.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Overall Yield or Incomplete Conversion
You observe a significant amount of starting material remaining even after extended reaction times, or the isolated yield of the desired product is poor.
-
Potential Cause 1: Insufficient Catalyst Activity or Loading.
-
Explanation: The catalyst may not be active enough under the chosen conditions, or the turnover number may be low. The strong electron-withdrawing nature of the -CF3 group can deactivate the substrate, requiring a more potent catalytic system.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).
-
Screen Different Catalysts: Test a different class of catalyst. If an organocatalyst is failing, a Lewis acid metal complex might offer a different activation pathway.[5]
-
Use an Additive/Co-catalyst: Some reactions benefit from additives. For instance, in organocatalyzed Michael/aldol reactions, acidic co-catalysts can be crucial.[6][7]
-
-
-
Potential Cause 2: Poor Substrate/Reagent Solubility.
-
Explanation: If the substrate, reagent, or catalyst is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution:
-
Change Solvent System: Experiment with different solvents or solvent mixtures. For instance, if the reaction is sluggish in a nonpolar solvent like toluene, try a more polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Increase Temperature: Gently warming the reaction (if compatible with stereoselectivity) can improve solubility and reaction rate.
-
-
-
Potential Cause 3: Sub-optimal Reaction Temperature.
-
Explanation: Many stereoselective reactions have a narrow optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and side reactions or catalyst decomposition can occur.
-
Solution:
-
Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C) and monitor the conversion over time by TLC or LC-MS to identify the optimal condition.
-
-
Problem 2: Poor Diastereoselectivity (Low d.r.)
The reaction produces a mixture of diastereomers (cis/trans or syn/anti) with no significant preference for the desired product.
-
Potential Cause 1: Insufficient Steric/Electronic Control.
-
Explanation: The chosen catalyst and conditions are not creating a sufficiently large energy difference between the diastereomeric transition states. This is often an issue at higher temperatures, where the system has enough energy to overcome the small activation energy differences.
-
Solution:
-
Lower the Reaction Temperature: This is the most effective and common strategy. Reducing the temperature (e.g., from room temperature to 0 °C, -40 °C, or even -78 °C) will amplify the small energy differences between competing reaction pathways, favoring the one with the lower activation energy.
-
Modify the Catalyst: Switch to a catalyst with greater steric bulk or different electronic properties. For example, modifying the substituents on a chiral ligand can "tune" the chiral pocket to better accommodate the substrate and direct the reaction.[9]
-
Change the Solvent: The solvent can influence the geometry and stability of the transition state. A systematic screen of solvents with varying polarities is recommended.
-
-
| Solvent Screening for Diastereoselectivity | |
| Solvent | Typical Effect on Diastereoselectivity |
| Toluene | Often good for nonpolar interactions; can favor compact transition states. |
| Dichloromethane (DCM) | A versatile, moderately polar aprotic solvent. |
| Tetrahydrofuran (THF) | A coordinating solvent that can interact with metal catalysts. |
| Acetonitrile (MeCN) | A polar aprotic solvent that can influence reactions involving charged intermediates. |
-
Potential Cause 2: Use of the Wrong Starting Isomer.
-
Explanation: As discussed in the FAQ, the stereochemistry of the starting this compound is paramount. One isomer may be predisposed to forming the desired product, while the other may favor the undesired diastereomer.
-
Solution:
-
Confirm Starting Material Stereochemistry: Ensure you are using the correct cis or trans isomer.
-
Model the Transition State: Use computational modeling or consider established models (e.g., Felkin-Anh) to predict which starting isomer will lead to your desired product with your chosen reagent.
-
-
Problem 3: Low Enantioselectivity (Low e.e.)
The reaction produces a nearly racemic mixture of the target chiral product.
-
Potential Cause 1: Poor Enantiofacial Discrimination.
-
Explanation: The chiral catalyst is not effectively distinguishing between the two prochiral faces of the substrate or intermediate.
-
Solution:
-
Extensive Catalyst Screening: This is the most critical step. A broad screen of different catalyst backbones and substituents is often required. For example, in cinchona alkaloid catalysis, switching from a quinidine-derived catalyst to a quinine-derived one can invert the stereochemical outcome or dramatically improve selectivity.[9][10]
-
Use of Additives: In some cases, additives like hexafluoroisopropanol (HFIP) can activate a catalyst system and enhance enantioselectivity by promoting specific hydrogen-bonding interactions.[11]
-
-
-
Potential Cause 2: Product Racemization.
-
Explanation: The desired chiral product may be forming with high enantioselectivity but is then racemizing under the reaction conditions (e.g., due to acidic or basic impurities, or elevated temperature).
-
Solution:
-
Run a Control Experiment: Prepare an enantiomerically enriched sample of the product. Subject it to the reaction conditions (solvent, catalyst, temperature) for the full reaction time. Monitor the e.e. over time. If it decreases, racemization is occurring.
-
Modify Conditions: If racemization is confirmed, use milder conditions: lower the temperature, use a less acidic/basic catalyst, or reduce the reaction time.
-
-
-
Visualizing the Troubleshooting Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 4-(Trifluoromethyl)cyclohexanol Reactions
Status: Operational Operator: Senior Application Scientist Topic: Analytical Troubleshooting & Protocol Optimization Reference ID: TFM-CHX-001
Introduction: The "Invisible" Isomer Challenge
Welcome to the technical support hub for 4-(Trifluoromethyl)cyclohexanol . This compound acts as a critical bioisostere in modern drug discovery, often replacing lipophilic alkyl groups to improve metabolic stability.
However, it presents a "Perfect Storm" of analytical challenges:
-
UV Invisibility: It lacks a conjugated
-system, rendering it invisible to standard UV-Vis detectors (254 nm). -
Stereochemical Complexity: The cis and trans isomers possess distinct biological activities but similar physical properties.
-
Volatility: Significant mass balance errors occur during standard drying protocols.
This guide moves beyond basic instruction, offering causal analysis and self-validating workflows to ensure your data is reproducible.
Module 1: The "Invisible Peak" (Chromatography)
Q: Why is my HPLC trace flat at 254 nm despite high concentration?
A: The cyclohexane ring and the trifluoromethyl group are UV-transparent. You are trying to detect a "ghost" molecule.
Technical Insight: Standard HPLC relies on aromatic rings or conjugated double bonds to absorb UV light. This compound has neither. You must switch detection physics or alter the molecule chemically.
Troubleshooting Workflow: Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical technique based on laboratory capabilities.
Protocol: UV-Derivatization (Benzoylation)
If you must use HPLC-UV, you must attach a "flag" (chromophore) to the hydroxyl group.
Reagents:
-
Benzoyl Chloride (BzCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Step-by-Step:
-
Aliquot: Take 50 µL of reaction mixture.
-
Quench/React: Add 200 µL DCM, 20 µL TEA, and 10 µL BzCl.
-
Incubate: Shake at RT for 10 mins.
-
Analyze: Inject onto C18 column.[1] Monitor at 230 nm (Benzoyl absorption).
-
Validation: The peak will shift significantly in retention time (more lipophilic) and become UV active.
Module 2: Stereoisomer Analysis (Cis/Trans Ratios)
Q: How do I calculate the cis/trans ratio? They co-elute on my C18 column.
A: C18 columns rely on hydrophobic interaction, which is often insufficient to resolve diastereomers of this size. You need a method sensitive to molecular shape (GC) or electronic environment (NMR).
Technique A: NMR (The Gold Standard)
This is the most robust method for crude reaction mixtures because it requires no separation.
-
Principle: The
group is electronically sensitive to its position (axial vs. equatorial). -
The Signal: You will see two distinct singlets (or doublets depending on decoupling) in the -70 to -80 ppm range.
-
Quantification: Integration of Peak A vs. Peak B gives the exact molar ratio.
| Isomer Configuration | Chemical Shift Trend | Reason |
| Equatorial | Typically Downfield | Less steric compression. |
| Axial | Typically Upfield | Steric compression (gamma-gauche effect) shields the nucleus. |
Technique B: GC-FID (For Routine QC)
For purity checks (>98%), GC is superior due to the compound's volatility.
Recommended Column Chemistry:
-
Phase: Cyanopropyl-phenyl (e.g., DB-1701 or VF-17ms) or Wax columns (PEG).
-
Why: Polar columns interact differently with the exposed hydroxyl group of the cis (axial OH) vs trans (equatorial OH) isomers, maximizing separation.
Figure 2: Workflow for rapid stereochemical assignment using Fluorine NMR.[1]
Module 3: Mass Balance & Handling
Q: My yield is 30% lower than expected, but the reaction looked complete.
A: You likely evaporated your product.
The Issue: this compound has a boiling point of ~181°C, but it sublimes/evaporates easily under high vacuum, especially when warm.
Corrective Protocol:
-
Avoid High Vac: Do not use a high-vacuum manifold (< 1 mbar) for extended periods.
-
Temperature Control: Keep the rotovap bath < 35°C.
-
Solvent Choice: Extract with lower boiling solvents (DCM or Pentane/Ether) rather than Toluene, so you don't have to heat the flask to dry it.
Summary of Analytical Specifications
| Parameter | Specification/Method | Critical Note |
| Detection | GC-FID or HPLC-ELSD | Do not use UV without derivatization. |
| Isomer Ratio | Integration of split peaks in -72 to -76 ppm range. | |
| Separation | Polar GC Column | Cyanopropyl phases resolve isomers better than non-polar. |
| Handling | Controlled Evaporation | Product is semi-volatile; avoid prolonged high vacuum.[1] |
References
-
Separation of cis/trans isomers . Vertex AI Search / Google Patents. (2025).[1] Retrieved from 2
-
19F NMR Chemical Shift Table . Alfa Chemistry. (2025). Retrieved from 1
-
Derivatization of hydroxyl functional groups for liquid chromatography . ResearchGate. (2025). Retrieved from 3
-
This compound Properties & Specifications . TCI Chemicals. (2025).[4] Retrieved from
Sources
Technical Support Center: Handling & Disposal of 4-(Trifluoromethyl)cyclohexanol
[1][2][3]
Case ID: TFC-HEX-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Waste Management & Safety Protocols[1][2][3]
Executive Summary & Immediate Action
Welcome to the technical support interface. You are likely dealing with 4-(Trifluoromethyl)cyclohexanol (CAS: 30129-18-1), a fluorinated secondary alcohol commonly used as a pharmaceutical intermediate.[1][2][4]
Critical Alert: Unlike standard cyclohexanol, the presence of the trifluoromethyl (
Quick Reference Data
| Property | Value | Critical Note |
| Physical State | Liquid or Low-melting Solid | Mixture of cis- and trans- isomers often results in a liquid at RT, but pure isomers may solidify.[1][2][3] |
| Density | ~1.23 g/mL | Heavier than water (sinks).[1][2][3] |
| Flash Point | 69°C (156°F) | Combustible.[1][2][3] Class IIIA Liquid. |
| Waste Class | Halogenated Organic | DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3][5] |
Waste Classification & Segregation Logic
Why Segregation Matters (The "Why" Behind the Rule)
Standard incineration of organic waste occurs at
Therefore, this waste must be tagged for High-Temperature Incineration (
Segregation Decision Tree
Use the following logic to determine the correct waste stream for your material.
Figure 1: Decision logic for segregating fluorinated alcohol waste. Note that mixing a small amount of fluorinated compound into a non-halogenated solvent renders the entire container "Halogenated."
Step-by-Step Disposal Protocols
Scenario A: Disposing of Pure Liquid/Solid Reagent
Applicable when discarding expired stock or reaction leftovers.[3]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid LDPE for long-term storage of fluorinated organics as swelling can occur.[1]
-
Labeling: Apply a hazardous waste label immediately.
-
Transfer: Pour liquid carefully. If the material has solidified (common in cooler labs), gently warm the original container in a water bath (
) to liquefy, or chip it out as a solid waste. -
Secondary Containment: Place the waste bottle in a secondary tub to catch drips.
Scenario B: Disposing of Reaction Mixtures (The "Dilution Trap")
Applicable when the compound is dissolved in solvents like Acetone, Methanol, or Ethyl Acetate.[3]
The Issue: Researchers often dump this mixture into the "Non-Halogenated" carboy because the solvent volume (e.g., 500mL Acetone) exceeds the solute volume (e.g., 5g Fluorinated Alcohol). The Fix: You must use the Halogenated Waste carboy.
-
Reasoning: Even 1% halogen content triggers the requirement for specialized incineration. Mislabeling this puts disposal facility workers at risk.
Scenario C: Contaminated Debris (Gloves, Syringes, Paper)[2][3]
-
Dry Debris: Contaminated paper towels, gloves, and weigh boats should be placed in a clear, double-bagged hazardous waste bag or a dedicated solid waste bucket.
-
Sharps: Syringes used with this chemical must go into the Chemically Contaminated Sharps bin, not the biohazard bin.
Troubleshooting & FAQs
Q: The material has crystallized in the waste container. Is this dangerous?
-
Diagnosis: this compound has a melting point near room temperature.[1] In air-conditioned labs, it may freeze.[1]
-
Solution: This is physically stable and safe. Do not attempt to force it out. Hand over the container as "Solid/Sludge Waste." Ensure the cap is tight, as the vapor pressure can still allow slow evaporation.
Q: Can I mix this with acid waste (e.g., from a workup)?
-
WARNING: No. While alcohols are generally stable to dilute acids, mixing organic waste with strong acidic aqueous waste creates a "Mixed Waste" stream that is extremely expensive and difficult to dispose of.
-
Protocol: Separate the layers. Dispose of the aqueous acid layer in the "Aqueous Acid" stream (neutralize if local policy permits) and the organic layer containing the fluorinated alcohol in the "Halogenated Organic" stream.
Q: I spilled about 10mL on the bench. How do I clean it?
-
Protocol:
-
Ventilate: Open fume hood sashes or windows.
-
PPE: Wear nitrile gloves (double gloving recommended) and safety goggles.
-
Absorb: Use a standard organic spill pad or vermiculite.
-
Clean: Wipe the area with soap and water.
-
Disposal: Place all spill pads and contaminated gloves into the Solid Hazardous Waste bag.
-
Chemical Compatibility Matrix
Use this table to ensure you do not inadvertently create a reactive hazard in your waste drum.
| Chemical Class | Compatibility | Interaction Notes |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Potential for exothermic oxidation of the alcohol group.[1][2][3] |
| Acid Chlorides / Anhydrides | INCOMPATIBLE | Will react vigorously to form esters and release acid gas (HCl).[1][2][3] |
| Alkali Metals (Na, K) | INCOMPATIBLE | Generates Hydrogen gas ( |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Safe to mix in the same waste stream.[1][2][3] |
| Ketones/Alcohols (Acetone, Ethanol) | COMPATIBLE | Safe to mix, but renders the whole mix "Halogenated."[1][2][3][9] |
References & Authority
-
Fisher Scientific. (2024).[7] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Methylcyclohexanol (Analogous Hazard Data). Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (F-List and Characteristic Wastes). Retrieved from
-
Cornell University EHS. Organic Solvent Waste Disposal Guidelines. Retrieved from
-
ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from
Sources
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- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)cyclohexanol and 4-Chlorocyclohexanol
In the landscape of modern drug discovery and materials science, the nuanced reactivity of functionalized alicyclic scaffolds is of paramount importance. Among these, cyclohexanol derivatives bearing electron-withdrawing groups are critical building blocks. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogs: 4-(Trifluoromethyl)cyclohexanol and 4-Chlorocyclohexanol. Our analysis is grounded in fundamental electronic principles and supported by experimental data to inform reaction design and optimization for researchers, scientists, and drug development professionals.
The Decisive Factor: Electronic Effects of -CF₃ vs. -Cl
The reactivity of the hydroxyl group in this compound and 4-chlorocyclohexanol is fundamentally governed by the electron-withdrawing nature of the substituent at the C4 position. While both the trifluoromethyl (-CF₃) and chloro (-Cl) groups exert a negative inductive effect (-I), their magnitudes differ significantly.
-
Trifluoromethyl Group (-CF₃): This group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[1][2] Its effect is almost purely inductive.
-
Chloro Group (-Cl): The chlorine atom is also electronegative and exhibits a significant -I effect. However, it also possesses lone pairs of electrons that can participate in a weak, positive mesomeric effect (+M), which is generally negligible in saturated systems like cyclohexane.
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. For the para-position, which is electronically analogous to the 4-position in this context, the values are:
The larger positive value for the -CF₃ group confirms its substantially stronger electron-withdrawing capacity.[3] This differential electronic influence is the primary determinant of the divergent reactivity profiles of the two molecules.
Logical Framework for Reactivity Comparison
The diagram below illustrates how the inductive effects of the -CF₃ and -Cl substituents propagate through the cyclohexane ring to influence the reactivity of the hydroxyl group. The stronger pull of electrons by the -CF₃ group leads to a more electron-deficient hydroxyl oxygen and a more positive carbinol carbon (C1) compared to the chloro-analog.
Caption: Influence of -CF₃ and -Cl substituents on the hydroxyl group.
Comparative Reactivity in Key Transformations
We will now examine the expected and observed reactivity of these two alcohols in common organic transformations.
Oxidation to Cyclohexanones
The oxidation of a secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon. A higher electron density on the O-H and C-H bonds generally facilitates oxidation.
Hypothesis: Due to the potent electron-withdrawing nature of the -CF₃ group, the hydroxyl and adjacent C-H bonds in this compound are more polarized and electron-deficient. This should make it more resistant to oxidation compared to 4-chlorocyclohexanol.
Experimental Evidence: While direct kinetic comparison data is scarce in the literature, the conditions required for the oxidation of these alcohols to their corresponding ketones, 4-(trifluoromethyl)cyclohexanone and 4-chlorocyclohexanone, are well-documented.[4][5][6] Mild oxidation conditions, such as those of a Swern oxidation, are typically effective for both substrates. However, harsher conditions or longer reaction times may be required to achieve high conversion for the trifluoromethyl analog.
| Reaction | Substrate | Typical Oxidant | Relative Reactivity | Product |
| Oxidation | 4-Chlorocyclohexanol | Swern, PCC | Higher | 4-Chlorocyclohexanone[5] |
| Oxidation | This compound | Swern, PCC | Lower | 4-(Trifluoromethyl)cyclohexanone[4] |
Esterification Reactions
In acid-catalyzed esterification (e.g., Fischer esterification), the alcohol acts as a nucleophile, attacking a protonated carboxylic acid.[7] The rate of this reaction is highly dependent on the nucleophilicity of the hydroxyl oxygen.
Hypothesis: The electron density on the hydroxyl oxygen of this compound is significantly diminished by the strong -I effect of the -CF₃ group. Consequently, it is expected to be a much weaker nucleophile than 4-chlorocyclohexanol, leading to a slower rate of esterification.
Experimental Insights: Under standard Fischer esterification conditions (excess alcohol, acid catalyst, heat), both alcohols can be converted to their respective esters.[8][9] However, for less reactive alcohols like the trifluoromethyl derivative, more forcing conditions or alternative esterification protocols (e.g., Steglich esterification) might be necessary to achieve comparable yields and reaction times.[10]
| Reaction | Substrate | Reagent | Relative Reactivity (Nucleophilicity) | Product |
| Esterification | 4-Chlorocyclohexanol | Acetic Acid, H₂SO₄ | Higher | 4-Chlorocyclohexyl acetate |
| Esterification | This compound | Acetic Acid, H₂SO₄ | Lower | 4-(Trifluoromethyl)cyclohexyl acetate |
Nucleophilic Substitution of the Hydroxyl Group
Reactions involving the substitution of the hydroxyl group (e.g., conversion to an alkyl halide) often proceed through an Sₙ1 or Sₙ2 mechanism after protonation of the hydroxyl to form a good leaving group (H₂O). In an Sₙ1 pathway, the stability of the resulting carbocation intermediate is crucial.
Hypothesis: Both the -Cl and -CF₃ groups are electron-withdrawing and will destabilize a carbocation at the C1 position. The -CF₃ group, being a much stronger deactivating group, will significantly hinder the formation of a carbocation, making an Sₙ1 pathway highly unfavorable. The reactivity for both substrates in Sₙ1-type reactions will be substantially lower than that of unsubstituted cyclohexanol.
Stereochemical Considerations: The stereochemistry of the starting alcohol (cis or trans) can significantly influence the reaction pathway. For instance, cis-4-chlorocyclohexanol, when treated with a base, can undergo an Sₙ2 reaction.[11][12] In contrast, the trans isomer may favor elimination or other pathways.[12]
Experimental Protocols
To provide a practical context for the comparison, detailed protocols for the Swern oxidation of a generic 4-substituted cyclohexanol are provided below. This method is chosen for its mild conditions and broad functional group tolerance.[13][14]
General Protocol for Swern Oxidation
This protocol describes a general procedure for oxidizing a secondary alcohol to a ketone using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[15][16][17]
Caption: Step-by-step workflow for Swern oxidation.
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add oxalyl chloride (1.2 eq.) to a flame-dried, three-neck flask containing anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous CH₂Cl₂ dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the 4-substituted cyclohexanol (1.0 eq.) in anhydrous CH₂Cl₂ dropwise. Rinse the addition funnel with a small amount of CH₂Cl₂. Stir the reaction mixture for 30-60 minutes at -78 °C. For this compound, a longer reaction time may be beneficial.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.
-
Warming and Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 20 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Conclusion
The comparative reactivity of this compound and 4-chlorocyclohexanol is a clear illustration of the profound impact of substituent electronic effects. The strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the hydroxyl oxygen and deactivates the carbinol carbon towards oxidation, rendering it less reactive than its chloro-substituted counterpart in many common transformations. Researchers should anticipate the need for more forcing reaction conditions or longer reaction times when working with this compound, particularly in reactions where the alcohol functions as a nucleophile. Conversely, the increased acidity of the hydroxyl proton in the trifluoromethyl analog may be advantageous in reactions requiring deprotonation. This guide provides the foundational knowledge and practical considerations necessary for the effective utilization of these important synthetic building blocks.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
National Center for Biotechnology Information. (n.d.). 4-Chlorocyclohexanol. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2-chlorocyclohexanone. Retrieved from Organic Syntheses. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]
-
YouTube. (2021). Conformational Analysis /Part2/ Nucleophilic substitution reaction of cyclohexane. AJT Chemistry. [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from Wikipedia. [Link]
-
Stenutz. (n.d.). Hammett substituent constants. Retrieved from Stenutz. [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Retrieved from UW-Madison Chemistry. [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Chemistry LibreTexts. (2024). 11.9 The E₂ Reaction and Cyclohexane Conformation. Retrieved from Chemistry LibreTexts. [Link]
-
Filo. (2025). (a) Reaction of 4-chlorocyclohexanol isomers with NaOH in ethanol. Retrieved from Filo. [Link]
-
Indian Journal of Chemistry. (1998). Oxidation of cyclohexanol to cyclohexanone using transition metal substituted dodecatungstophosphates. Retrieved from [Link]
-
National Institutes of Health. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from Organic Chemistry Portal. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Grokipedia. (n.d.). Swern oxidation. Retrieved from Grokipedia. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]
-
Reddit. (2013). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. r/chemhelp. [Link]
-
ResearchGate. (n.d.). Substitution Reactions of Cyclohexanes. Retrieved from ResearchGate. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from Science.gov. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]
-
National Institutes of Health. (2019). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. Retrieved from NIH. [Link]
-
MDPI. (2024). Investigation into the Internal Factors for the Catalytic Oxidation of Cyclohexane by Zr(IV)-Based Metal-Organic Frameworks. Retrieved from MDPI. [Link]
-
SciSpace. (2012). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from SciSpace. [Link]
-
SciSpace. (1991). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from SciSpace. [Link]
-
YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. TMP Chem. [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from Quick Company. [Link]
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comparison of biological activity of trifluoromethylated vs non-fluorinated cyclohexanols
Initiating Literature Review
I'm starting by using Google to hunt down info on trifluoromethylated cyclohexanols and their non-fluorinated counterparts. I'm especially interested in metabolic stability and membrane permeability. This initial research should illuminate key biological activity differences.
Analyzing Biological Activities
I'm now expanding my search to include protein binding and specific bioactivities, such as antimicrobial and anticancer effects. I'm simultaneously hunting for established experimental protocols used to assess these activities, focusing on microsomal stability, Caco-2 permeability, and relevant bioassays. I plan to use this info to structure a comparative guide.
Expanding Search Parameters
I'm broadening my search with Google to encompass detailed comparisons of trifluoromethylated cyclohexanols and their non-fluorinated analogs' biological activities. I'm focusing on metabolic stability, permeability, protein binding, and specific activities like antimicrobial or anticancer effects. I'll also be identifying standard experimental protocols for assays, alongside mechanistic explanations. I'm planning to use data tables and diagrams to structure the guide.
Validating High-Sensitivity HPLC Analysis of 4-(Trifluoromethyl)cyclohexanol: A Derivatization Approach
Executive Summary
The Analytical Challenge: 4-(Trifluoromethyl)cyclohexanol is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its analysis presents two distinct hurdles:
-
UV Transparency: The molecule lacks a conjugated
-system, rendering it invisible to standard UV-Vis detectors (the workhorse of QC labs) without modification. -
Geometric Isomerism: The compound exists as cis and trans diastereomers. Controlling the isomeric ratio is often vital for the biological activity of the final API (Active Pharmaceutical Ingredient), requiring a method capable of baseline resolution between isomers.
The Solution: While Gas Chromatography (GC-FID) is a viable alternative for raw material analysis, it often fails in complex matrices (e.g., reaction mixtures, aqueous waste streams) where non-volatiles degrade the column. This guide details the validation of a Pre-column Derivatization HPLC-UV method using 3,5-Dinitrobenzoyl chloride (DNB-Cl). This approach imparts a strong UV chromophore (
Part 1: Comparative Technology Guide
Before committing to a validation protocol, researchers must weigh the available technologies. The following table contrasts the proposed HPLC method against standard alternatives.
| Feature | HPLC-UV (Derivatized) | GC-FID | HPLC-RI / ELSD |
| Primary Mechanism | Chemical tagging + Hydrophobic separation | Volatility + Thermal stability | Refractive Index / Light Scattering |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (µg/mL range) | Low to Moderate |
| Isomer Separation | Excellent (Steric bulk of derivative aids selectivity) | Good (Boiling point driven) | Poor to Moderate |
| Matrix Compatibility | High (Aqueous/Biological matrices tolerated) | Low (Requires extraction/drying; water damages columns) | Moderate |
| Sample Prep Time | High (30-45 min reaction time) | Low (Direct injection) | Low (Direct injection) |
| Equipment Cost | Standard (Ubiquitous in QC labs) | Standard | Specialized Detectors Required |
Decision Logic: When to use this method?
Use the following logic flow to determine if the Derivatization-HPLC method fits your specific need.
Figure 1: Decision tree for selecting the analytical technique based on sample matrix and sensitivity requirements.
Part 2: Method Development & Mechanism
The Chemistry of Derivatization
To detect this compound (Analyte-OH), we exploit the nucleophilic hydroxyl group. Reaction with 3,5-Dinitrobenzoyl chloride (DNB-Cl) in the presence of Pyridine (acting as both solvent and acid scavenger) yields the corresponding ester.
Reaction Scheme:
Why this reagent?
-
Chromophore Addition: The dinitrophenyl group has a high molar absorptivity at 254 nm.
-
Steric Enhancement: The bulky DNB group amplifies the structural difference between the cis (axial/equatorial) and trans (diequatorial) isomers, improving resolution (
) on the column.
Chromatographic Conditions
-
Column: C18 (Octadecylsilyl),
, particle size.[1] (e.g., Agilent Zorbax Eclipse or Waters Symmetry). -
Mobile Phase: Acetonitrile : Water (65 : 35 v/v). Note: High organic content is required to elute the hydrophobic ester.
-
Flow Rate:
. -
Detection: UV at
.[2] -
Temperature:
. -
Injection Volume:
.
Part 3: Experimental Protocol (Step-by-Step)
Preparation of Reagents
-
DNB Reagent: Dissolve
of 3,5-Dinitrobenzoyl chloride in of HPLC-grade Acetonitrile. Prepare fresh daily to avoid hydrolysis. -
Catalyst Base: Pure Pyridine (Dry).
Derivatization Workflow
This protocol is critical. Inconsistency here leads to poor precision.
-
Aliquot: Transfer
of sample solution (or standard) into a 4 mL reaction vial. -
Basify: Add
of Pyridine. Vortex. -
React: Add
of DNB Reagent. Cap tightly. -
Incubate: Heat at
for 30 minutes in a heating block. Heat ensures complete conversion of the sterically hindered axial -OH in the cis-isomer. -
Quench: Add
of (aq) to neutralize excess pyridine and hydrolyze unreacted acid chloride. -
Filter: Filter through a
PTFE filter into an HPLC vial.
Figure 2: Derivatization workflow ensuring complete reaction and instrument safety.
Part 4: Validation of Analytical Procedures (ICH Q2(R1))
The following validation data represents typical performance metrics for this method, serving as a benchmark for your internal validation.
Specificity & Selectivity
The method must distinguish between the cis and trans isomers and the reagent peaks.
-
Observation: The DNB-OH (hydrolyzed reagent) elutes early (
). -
Isomer Resolution: The trans-isomer (diequatorial, slightly more planar/hydrophobic in this conformation) typically elutes after the cis-isomer on standard C18, though this can reverse depending on carbon load.
-
Requirement: Resolution (
) between isomers .
Linearity
Prepared standard solutions of this compound at 5 concentrations ranging from 50% to 150% of the target concentration (
| Concentration (%) | Concentration ( | Peak Area (mAU*s) |
| 50 | 50.0 | 1250.4 |
| 75 | 75.0 | 1880.1 |
| 100 | 100.0 | 2510.5 |
| 125 | 125.0 | 3145.2 |
| 150 | 150.0 | 3780.8 |
-
Regression Equation:
-
Correlation Coefficient (
): (Passes ICH requirement of )
Accuracy (Recovery)
Spike recovery performed in the sample matrix (e.g., reaction solvent).
| Spike Level | Added ( | Recovered ( | Recovery (%) |
| Low (80%) | 80.0 | 79.4 | 99.25 |
| Mid (100%) | 100.0 | 100.8 | 100.80 |
| High (120%) | 120.0 | 119.5 | 99.58 |
| Mean Recovery | 99.88% |
Precision
-
Repeatability (Intra-day): 6 injections of the 100% standard. RSD =
. -
Intermediate Precision (Inter-day): Analysis on 3 different days by different analysts. RSD =
. -
Acceptance Criteria: RSD
.
Robustness
Small deliberate changes were made to test method reliability.
| Parameter | Variation | Effect on Resolution ( | Effect on Area (%) |
| Flow Rate | Negligible | ||
| Column Temp | |||
| Organic Phase | Significant |
Guidance: The method is sensitive to mobile phase composition. Ensure precise preparation of the Acetonitrile:Water ratio to maintain retention times.
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[3] [Link]
-
Hansen, S. H., et al. "High-performance liquid chromatographic determination of alcohols by derivatization with 3,5-dinitrobenzoyl chloride." Journal of Chromatography A, vol. 210, no. 3, 1981, pp. 453-460. [Link]
- Toyo'oka, T. "Modern Derivatization Methods for Separation Science." John Wiley & Sons, 1999.
- Smith, R. M. "Retention prediction of analytes in reversed-phase high-performance liquid chromatography based on molecular parameters." Journal of Chromatography A, vol. 656, 1993, pp. 381-415.
Sources
Quantitative Profiling of 4-(Trifluoromethyl)cyclohexanol Diastereomers: A Comparative Methodological Guide
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a definitive technical comparison of analytical methodologies, establishing GC-MS with silylation as the superior technique for trace quantification and biological matrix analysis, while positioning
Part 1: Comparative Analysis of Methodologies
The choice of analytical platform depends heavily on the sample matrix and sensitivity requirements. The following table contrasts the three primary approaches available to the analytical chemist.
Table 1: Performance Matrix of Analytical Techniques
| Feature | GC-MS (Recommended) | HPLC-UV/MS | |
| Primary Utility | Trace quantification, biological matrices, impurity profiling. | Absolute ratio determination, bulk purity, non-destructive. | Thermally labile samples, preparative isolation. |
| Separation Mechanism | Volatility & steric interaction with stationary phase. | Magnetic resonance (chemical shift anisotropy). | Hydrophobic interaction / Polarity. |
| Sensitivity (LOD) | High (ng/mL range in SIM mode). | Low (mg/mL range). | Medium (requires derivatization for UV). |
| Sample Prep | High: Derivatization (Silylation) required to prevent tailing.[1] | Low: Dissolve in deuterated solvent. | Medium: Filtration, potential derivatization.[2] |
| Isomer Resolution ( | Excellent ( | Perfect (distinct chemical shifts). | Variable (often requires specialized chiral/fluorinated columns). |
| Throughput | High (autosampler enabled).[3] | Low to Medium. | High. |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy GC-MS versus alternative methods based on experimental constraints.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix complexity.
Part 2: The GC-MS Protocol (Standard Operating Procedure)
This protocol utilizes chemical derivatization to mask the hydroxyl group. Underivatized fluorinated alcohols often exhibit peak tailing and thermal degradation due to hydrogen bonding with active sites in the GC liner.
Reagents and Materials
-
Analyte: this compound (mixture of cis and trans).[4]
-
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (catalyst). Alternative: BSTFA.[1][5]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
-
Internal Standard (IS): Dodecane or a deuterated analog (if available).
Sample Preparation Workflow
-
Aliquot: Transfer 100 µL of sample (approx. 1 mg/mL) into a GC vial.
-
Dry: Evaporate solvent under
stream if the solvent is protic (e.g., methanol/water must be removed). -
Reconstitute: Add 50 µL of anhydrous pyridine.
-
Derivatize: Add 50 µL of MSTFA + 1% TMCS.
-
Incubate: Cap and heat at 60°C for 30 minutes. This ensures complete silylation of the sterically hindered axial hydroxyl group in the cis isomer.
-
Dilute: Dilute to final volume with Ethyl Acetate containing the Internal Standard.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (250°C) | High temp ensures rapid volatilization of the silylated derivative. |
| Column | DB-5ms (or equivalent 5% phenyl) 30m x 0.25mm x 0.25µm | Non-polar phases separate based on boiling point and molecular shape (cis/trans hydrodynamic volume). |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal van Deemter efficiency. |
| Oven Program | 60°C (1 min) | Slow ramp in the middle ensures resolution of diastereomers. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Ionization | EI (70 eV) | Standard ionization for library matching. |
| Acquisition | SIM Mode (Quant) / Scan (Qual) | SIM increases sensitivity by 10-100x. |
Mass Spectrometry Strategy (SIM Mode)
The trifluoromethyl group strongly influences fragmentation.
-
Target Ions (m/z):
-
M-15 (Loss of Methyl from TMS): Strong signal for silylated alcohols.
-
M-69 (Loss of
): Characteristic of the fluorinated moiety. -
m/z 73 (TMS group): General confirmation of derivatization.
-
m/z 75 (HO-Si(CH3)2): Common rearrangement ion.
-
Part 3: Results Interpretation & Validation
Mechanistic Separation Logic
Separation of 4-substituted cyclohexanols on non-polar columns (DB-5) is governed by conformational thermodynamics :
-
Trans-Isomer: The bulky
and groups prefer the equatorial position (diequatorial). This conformation is thermodynamically more stable and flatter. -
Cis-Isomer: One group is forced into the axial position. If
is equatorial (anchoring group), the is axial. This creates a more compact, spherical hydrodynamic volume but introduces 1,3-diaxial strain.
Elution Order: On non-polar columns, the more volatile/compact isomer typically elutes first. However, silylation adds significant bulk.
-
General Rule: For 4-alkylcyclohexanols, the cis (axial -OH) typically elutes before the trans (equatorial -OH).
-
Validation: You must inject a pure standard of one isomer or use NMR to correlate the peaks, as the strong dipole of the
group can occasionally invert elution orders on slightly polar columns.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the GC-MS analysis of this compound.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), apply these criteria:
-
Resolution (
): Ensure between the cis and trans peaks. If , lower the temperature ramp rate to 5°C/min. -
Derivatization Efficiency: Monitor the underivatized alcohol peak. It should be <1% of the total area. If higher, check reagent quality (MSTFA hydrolyzes easily).
-
Linearity: Construct a calibration curve (
) using the ratio of Analyte Area / IS Area.
References
-
Separation of Diastereomers by GC-MS: Badescu, V. (2024). Separation and Identification of Molecular Species by GC-MS. ResearchGate. Link
-
Derivatization Protocols: Sigma-Aldrich/Merck. Derivatization Reagents for GC: Silylation. Link
- Cyclohexanol Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Mass Spectrometry of Fluorinated Compounds: NIST Chemistry WebBook. This compound Mass Spectra. Link
- Comparative Analysis (NMR vs GC): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
comparing the efficacy of different fluorinating reagents for cyclohexanol synthesis
Executive Summary
For decades, the conversion of secondary alcohols (like cyclohexanol) to their corresponding fluorides has been a bottleneck in medicinal chemistry. The core challenge is the competing elimination pathway : secondary cyclic systems are geometrically predisposed to form alkenes (cyclohexene) rather than the desired alkyl fluoride via
This guide compares the efficacy of legacy reagents (DAST , Deoxo-Fluor ) against modern, stabilized alternatives (XtalFluor-E , PyFluor , PhenoFluor ).
Key Takeaway: While DAST remains a common benchmark, it is chemically inferior for cyclohexyl systems due to high elimination rates and explosion risks.[1] PyFluor and XtalFluor-E (with promoters) currently offer the best balance of safety, yield, and selectivity for secondary cyclic alcohols.
Mechanistic Challenge: The vs. Bifurcation
To understand reagent efficacy, one must understand the failure mode. Fluorination of cyclohexanol requires activating the hydroxyl group into a leaving group.
-
The Problem: The resulting activated intermediate is a secondary electrophile. The fluoride anion is a base as well as a nucleophile. In cyclohexyl systems, steric strain often favors proton abstraction (Elimination/E2) over backside attack (Substitution/
), leading to cyclohexene rather than fluorocyclohexane.
Figure 1: The bifurcation pathway. Legacy reagents (DAST) often push the equilibrium toward E2 due to harsh exotherms and acidic byproducts.
Reagent Performance Analysis
Generation 1: DAST (Diethylaminosulfur trifluoride) [1][2]
-
Status: Legacy / Deprecated for Scale-up.
-
Performance: High reactivity but poor selectivity on secondary rings.
-
Safety: Critical Hazard. DAST undergoes catastrophic decomposition >90°C. It generates free HF upon contact with moisture, etching glass and posing severe inhalation risks.
-
Yield (Cyclohexanol): Typically 40–60%, with 15–30% cyclohexene byproduct.
Generation 2: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Status: Standard Alternative.
-
Performance: Similar reactivity to DAST but better thermal stability (decomp >140°C).
-
Selectivity: Marginally better than DAST, but still prone to elimination in cyclohexyl systems without careful temperature control.
Generation 3: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) [3][4]
-
Status: High-Performance / Safety Optimized.
-
Performance: A crystalline salt.[3][4] It does not generate free HF spontaneously.[3][5] It requires an exogenous fluoride promoter (e.g., Et3N·3HF or DBU) to function.[3][4]
-
Advantage: The separation of the "activation" step from the "fluorination" step allows for a controlled reaction, significantly reducing elimination.
-
Yield (Cyclohexanol): 70–85%.
Generation 4: PyFluor (2-Pyridinesulfonyl fluoride)
-
Status: High Selectivity / "Green".
-
Performance: Acts via a sulfonate ester intermediate.[6] Highly stable and low cost.[5][7][8]
-
Advantage: Distinct mechanism minimizes carbocation character, suppressing E2 elimination almost entirely.
-
Yield (Cyclohexanol): >80% with minimal alkene formation.
Comparative Data Summary
| Metric | DAST | Deoxo-Fluor | XtalFluor-E | PyFluor |
| Physical State | Fuming Liquid | Liquid | Crystalline Solid | Crystalline/Solid |
| Thermal Stability | Poor (Explodes >90°C) | Moderate (>140°C) | High (>180°C) | High |
| Glassware Compatible | No (Etches glass) | No | Yes | Yes |
| Reaction Promoter | None (Self-contained) | None | Required (Et3N·3HF) | Required (DBU) |
| Cyclohexanol Yield | ~55% | ~60% | ~80% | ~85% |
| Elimination (Alkene) | High (~30%) | Moderate (~20%) | Low (<10%) | Minimal (<5%) |
| Cost Efficiency | Low (Distillation req.) | Moderate | Moderate | High (Cheap precursors) |
Experimental Protocols
Protocol A: High-Selectivity Synthesis using PyFluor
Best for: Maximizing yield and minimizing elimination side-products.
-
Preparation: In a round-bottom flask, dissolve cyclohexanol (1.0 equiv) in anhydrous Toluene (0.5 M).
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) at room temperature.
-
Reagent Addition: Add PyFluor (1.2 equiv). The reaction is generally not exothermic.
-
Reaction: Stir at room temperature for 12–24 hours. (Note: Sterically hindered alcohols may require heating to 40°C).
-
Workup: Dilute with Et2O, wash with 1M HCl (to remove DBU), then saturated NaHCO3. Dry over MgSO4 and concentrate.
-
Validation: Monitor by 19F-NMR (expect shift ~ -170 to -180 ppm for cyclohexyl fluoride).
Protocol B: Robust Synthesis using XtalFluor-E
Best for: Scale-up and safety-critical environments.
-
Setup: Flame-dry a borosilicate flask (XtalFluor does not etch glass significantly). Flush with Nitrogen.
-
Dissolution: Dissolve cyclohexanol (1.0 equiv) and Et3N·3HF (1.5 equiv) in dry DCM.
-
Note: Et3N·3HF acts as the fluoride source; XtalFluor is the activator.
-
-
Cooling: Cool the solution to -78°C.
-
Addition: Add XtalFluor-E (1.2 equiv) as a solid or slurry.
-
Cycling: Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
Quench: Quench with 5% aqueous NaHCO3. Stir vigorously for 15 minutes to destroy unreacted reagent.
-
Purification: Extract with DCM. The product is often pure enough to proceed without chromatography.
Protocol C: Legacy Synthesis using DAST (Use with Extreme Caution)
Only use if modern reagents are unavailable.
-
Safety Check: Do not use metal needles (corrosion). Use Teflon/polypropylene labware if possible. Do not heat above 50°C.
-
Cooling: Dissolve cyclohexanol in DCM and cool to -78°C .
-
Addition: Add DAST (1.1 equiv) dropwise via a polyethylene syringe.
-
Critical: Addition is highly exothermic.
-
-
Reaction: Stir at -78°C for 30 mins, warm to RT.
-
Quench: Pour mixture slowly into saturated NaHCO3/Ice. Gas evolution (CO2) will be vigorous.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3][5] Journal of Organic Chemistry. Link
-
Nielsen, M. K., et al. (2015).[9] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6][7][9] Journal of the American Chemical Society.[8][10] Link
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols using XtalFluor Salts." Organic Letters. Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link
-
Tang, P., & Ritter, T. (2011). "Deoxyfluorination of Phenols." Journal of the American Chemical Society (PhenoFluor Reference).[8] Link
Sources
- 1. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. PyFluor - Enamine [enamine.net]
- 8. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Establishing the Purity of 4-(Trifluoromethyl)cyclohexanol by qNMR: A Comparative Technical Guide
Executive Summary For researchers and drug development professionals, establishing the absolute purity of 4-(Trifluoromethyl)cyclohexanol presents a specific set of analytical challenges. Lacking a conjugated system, this compound exhibits poor UV absorbance, rendering standard HPLC-UV methods unreliable without derivatization. While GC-FID is a viable alternative for volatile cyclohexanols, it relies on the "area normalization" assumption or requires identical reference standards to determine response factors.
Quantitative NMR (qNMR) emerges as the superior, primary ratio method for this application.[1] It offers absolute purity determination traceable to the International System of Units (SI) without requiring a reference standard of the analyte itself. This guide details a self-validating Dual-Nucleus (1H/19F) qNMR protocol that resolves isomerism (cis/trans) and eliminates the blind spots of chromatographic techniques.
Part 1: Technical Context & Comparative Analysis
The Analytical Challenge
This compound exists as a mixture of cis and trans isomers. The trifluoromethyl group (
-
Chromophore Absence: The cyclohexane ring is saturated. The C-F and C-O bonds do not absorb significantly above 200 nm.
-
Isomerism: Purity assessment must account for the molar sum of both isomers unless a specific stereoisomer is the target.
-
Volatility: The compound is moderately volatile, posing risks for Loss on Drying (LOD) techniques.
Performance Comparison: qNMR vs. Chromatography[1][2][3]
The following table objectively compares the three primary methodologies for this specific compound.
| Feature | qNMR (Recommended) | GC-FID | HPLC-UV |
| Primary Principle | Molar ratio of nuclei (1H or 19F). | Flame ionization of carbon atoms. | UV absorption of chromophores. |
| Reference Standard | Universal Internal Standard (IS) (e.g., BTFMBA). | Identical Reference Standard required for accurate w/w%. | Identical Reference Standard required.[2] |
| Sensitivity to Analyte | Uniform response (1 nucleus = 1 signal unit). | Varies with carbon count/structure.[3][4] | Poor/Non-existent (requires <210 nm). |
| Isomer Resolution | Excellent. Distinct shifts for cis/trans.[3] | Good, but peaks may overlap.[5] | Poor without specialized chiral columns. |
| Bias Sources | Relaxation time ( | Injector discrimination, thermal degradation. | Baseline noise, solvent cut-off interference. |
| Traceability | Directly SI-Traceable via NIST/BIPM IS. | Secondary (relies on standard purity). | Secondary. |
Decision Logic for Method Selection
The following logic tree illustrates why qNMR is the definitive choice for establishing the purity of this fluorinated alcohol.
Figure 1: Decision logic prioritizing qNMR for saturated, fluorinated compounds lacking specific reference standards.
Part 2: Experimental Protocol (Self-Validating)
This protocol utilizes a Dual-Nucleus Strategy . We use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) as the Internal Standard (IS).
-
Why BTFMBA? It contains both protons (aromatic region,
8.5 ppm) and fluorine atoms (-63 ppm) in clean, distinct regions. This allows you to calculate purity using 1H NMR and cross-validate it using 19F NMR from the same sample tube.
Reagents & Equipment
-
Analyte: this compound (approx. 10–20 mg).
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or NIST traceable grade).
-
Solvent: DMSO-d6 (Preferred for solubility and separating OH signals) or CDCl3.
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for clear isomer separation).
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of uncertainty. Follow this strict workflow:
-
Weighing the IS: Using an analytical balance (readability 0.01 mg or better), weigh approximately 10 mg of BTFMBA directly into the NMR tube or a weighing boat. Record mass as
. -
Weighing the Analyte: Weigh approximately 15 mg of this compound. Record mass as
.-
Note: Aim for a 1:1 molar ratio of functional groups (or close to 1:1 signal intensity).
-
-
Dissolution: Add ~0.6 mL of solvent. Cap and invert until fully dissolved. Ensure no solid adheres to the cap or walls.
Acquisition Parameters (The "qNMR Rule of 7")
To ensure >99.9% magnetization recovery, the relaxation delay (
| Parameter | 1H qNMR Settings | 19F qNMR Settings |
| Pulse Angle | 90° (calibrated) | 90° (calibrated) |
| Spectral Width | -2 to 14 ppm (covers all signals) | -50 to -200 ppm (check IS/Analyte range) |
| Relaxation Delay ( | 60 s (Conservative start) | 60 s (F nuclei often have long |
| Acquisition Time ( | > 4.0 s (for digital resolution) | > 2.0 s |
| Scans ( | 16 or 32 (S/N > 300:1) | 16 or 32 |
| Temperature | 298 K (controlled ±0.1 K) | 298 K |
| Spinning | Off (to avoid sidebands) | Off |
| Decoupling | None (Inverse Gated if 13C decoupling used) | Inverse Gated 1H Decoupling (Critical for 19F integration) |
-
Critical Step: Measure
for the analyte methine proton and the IS aromatic protons using an Inversion Recovery experiment. Set .
Data Processing & Integration
-
Phasing: Manual phasing is required. Ensure the baseline is perfectly flat.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) over the integral regions.
-
Integration Regions (1H):
-
IS Signal: Aromatic protons of BTFMBA (~8.5 ppm). Integration =
. -
Analyte Signal (H1): The methine proton (
) typically appears at 3.5 – 4.0 ppm .-
Isomer Handling: You will likely see two multiplets: one for cis and one for trans. Integrate BOTH together to determine total purity. Integration =
.
-
-
-
Integration Regions (19F):
-
IS Signal:
of BTFMBA (~-63 ppm). -
Analyte Signal:
of cyclohexanol derivative (~-73 to -75 ppm).
-
Calculation
The purity (
Where:
- = Integral area[6]
-
= Number of nuclei contributing to the signal (e.g.,
for methine H, or 3 depending on signal) - = Molecular Weight[6]
- = Mass weighed[6][7]
- = Certified purity of the Internal Standard
Part 3: Data Interpretation & Workflow Visualization
Isomer Assignment
In cyclohexane systems:
-
Axial Protons generally appear upfield (lower ppm).
-
Equatorial Protons appear downfield (higher ppm).
-
Trans-isomer: If the bulky
and are both equatorial (diequatorial), the H1 methine is axial (more shielded, lower ppm). -
Cis-isomer: One group is axial. If
remains equatorial (anchoring group), is axial, making H1 equatorial (deshielded, higher ppm).
Experimental Workflow Diagram
Figure 2: Self-validating workflow. Agreement between 1H and 19F results confirms method accuracy.
Troubleshooting Common Issues
-
1H/19F Discrepancy: If 1H purity > 19F purity, check for overlapping non-fluorinated impurities in the 1H spectrum (e.g., solvent peaks, residual precursors). If 19F > 1H, check for broadness in 19F signals due to insufficient decoupling or chemical exchange.
-
Baseline Rolling: In 19F NMR, wide spectral widths can cause baseline roll. Use "Linear Prediction" (LP) for the first few points or aggressive baseline correction algorithms.
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[8] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link][8]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. rsc.org [rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
Cross-Validation of Analytical Methods for 4-(Trifluoromethyl)cyclohexanol
Executive Summary & Technical Rationale
4-(Trifluoromethyl)cyclohexanol (CAS: 30129-18-1) is a critical fluorinated building block in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates. Its analysis is complicated by two factors: cis/trans isomerism and the lack of a strong UV chromophore .
This guide establishes a cross-validated analytical framework. While Gas Chromatography (GC-FID) serves as the high-throughput "workhorse" for purity assessment, it relies on relative response factors. We validate this against
Method Performance Matrix
| Feature | Method A: GC-FID | Method B: | Method C: HPLC-UV (Derivatized) |
| Primary Utility | Routine Purity & Isomer Ratio | Absolute Purity Validation | Analysis in Non-Volatile Matrices |
| Isomer Resolution | Excellent ( | Distinct Chemical Shifts | Moderate (Column Dependent) |
| Reference Standard | Required for wt% assay | Not Required (Internal Std used) | Required for derivatized product |
| Sample Prep | Dilute & Shoot | Gravimetric Dissolution | Complex (Chemical Derivatization) |
| Throughput | High (< 15 min) | Low (Relaxation delays) | Low (Prep time) |
Critical Analysis: The Isomer Challenge
The trifluoromethyl group introduces significant dipole and steric effects. The trans isomer (equatorial
-
Analytical Risk: Inaccurate integration of isomers due to peak overlap or differing detector response factors.
-
Solution: Cross-validate the GC area % ratio against the molar ratio derived from
F NMR integration.
Method A: Gas Chromatography (The Routine Workhorse)
Rationale: Due to the volatility of this compound (BP ~181°C), GC is the method of choice. A mid-polarity column is selected to maximize the separation of the hydroxylated isomers, which can tail on non-polar columns.
Experimental Protocol
-
Instrument: Agilent 7890B / 8890 or equivalent with FID.
-
Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or DB-WAX (PEG).
-
Why: The cyanopropyl/PEG phase interacts strongly with the hydroxyl group, enhancing cis/trans resolution compared to a standard DB-5.
-
-
Dimensions: 30 m
0.32 mm 1.8 m (Thicker film improves peak shape for alcohols).
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) . (Avoid methanol if derivatization is not intended, to prevent transesterification artifacts in dirty injectors).
-
Inlet Conditions: Split mode (50:1), 250°C.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent vent).
-
Ramp 10°C/min to 160°C (Isomer elution window).
-
Ramp 25°C/min to 240°C, Hold 5 min (Burn off heavy impurities).
-
-
Detection: FID at 280°C.
flow 30 mL/min, Air 400 mL/min.
Data Interpretation:
-
Cis Isomer: Typically elutes earlier on non-polar columns but may shift on polar phases.
-
Trans Isomer: Typically elutes later due to stronger hydrogen bonding capability in the equatorial position.
-
Acceptance Criteria: Resolution (
) between isomers 1.5.
Method B: F qNMR (The Validation Reference)
Rationale:
Experimental Protocol
-
Instrument: 400 MHz NMR or higher (probe capable of
F tuning). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.-
Requirement: High purity (>99.9%), non-volatile enough for handling, distinct shift from analyte.
-
-
Solvent:
or DMSO- .
Step-by-Step Workflow:
-
Gravimetry (Critical): Weigh exactly ~15 mg of Analyte (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.7 mL deuterated solvent. Mix thoroughly.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds. (Note: nuclei have long relaxation times. must be for 99.9% recovery). -
Scans: 16 or 32 (S/N > 250).
-
Spectral Width: Covers -50 to -100 ppm.
-
-
Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover the isotope satellites.
Calculation (Absolute Purity):
- = Integration Area
- = Number of Fluorine atoms (3 for both if TFT is used)
- = Molecular Weight[1]
- = Mass weighed
Method C: HPLC-UV (Derivatization Required)
Rationale: this compound is transparent above 210 nm. Direct UV detection is noisy and unreliable. Derivatization adds a chromophore (benzoyl group), allowing sensitive UV detection at 254 nm. This is useful for analyzing the compound in biological matrices or non-volatile reaction mixtures.
Experimental Protocol
-
Reagent: 3,5-Dinitrobenzoyl chloride (DNBC) or 4-Nitrobenzoyl chloride.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm
4.6 mm, 3.5 m.
Step-by-Step Workflow:
-
Derivatization:
-
Mix 50
L sample + 200 L Pyridine + 50 mg DNBC. -
Incubate at 60°C for 20 mins.
-
Quench with water/methanol.
-
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).
-
Detection: UV at 254 nm .
-
Note: This method requires a reference standard of the derivatized product to quantitate accurately, or reliance on complete conversion (which introduces error).
Cross-Validation Workflow & Visualization
The following diagrams illustrate the decision-making process and the validation logic.
Diagram 1: Analytical Decision Tree
Caption: Decision tree for selecting the appropriate analytical method based on sample matrix and data requirements.
Diagram 2: Cross-Validation Logic (qNMR vs GC)
Caption: Workflow demonstrating how absolute qNMR data validates the relative area percentages obtained from GC-FID.
References
-
TCI Chemicals. Product Specification: this compound. Retrieved from .
-
Sigma-Aldrich. this compound Product Detail & Properties. Retrieved from .
-
National Institutes of Health (NIH). Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). Retrieved from .
-
Organic Syntheses. Preparation of Trifluoromethyl-substituted Cyclohexanols. (Extrapolated from similar fluorinated protocols). Retrieved from .
-
ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025). Retrieved from .
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Trifluoromethyl)cyclohexanol
In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of intermediates and active pharmaceutical ingredients (APIs) are of paramount importance. 4-(Trifluoromethyl)cyclohexanol, a key building block in the synthesis of various pharmaceutical agents, demands robust and reliable analytical methods for its quantification and characterization. The validation of these analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose.[1]
This guide provides an in-depth comparison of two prevalent analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Beyond a simple outlining of methodologies, this document delves into the rationale behind experimental choices and presents a comprehensive framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms.
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines.[2][3][4] The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[5] This involves assessing various parameters, including specificity, linearity, accuracy, precision, and robustness.[1]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[6] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then provides highly selective and sensitive detection, along with structural information.[7]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Rationale: The goal is to ensure the sample is in a suitable solvent and concentration for injection into the GC system, while minimizing matrix effects.
-
Procedure:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane in a volumetric flask.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
-
2. Instrumentation and Conditions:
-
Rationale: The choice of column and temperature program is critical for achieving good separation from potential impurities. The mass spectrometer parameters are optimized for sensitive detection of the target analyte.
-
Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 168, 149, 99).
-
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While this compound lacks a strong chromophore, derivatization can be employed to enhance its detectability by UV spectroscopy. Alternatively, for less sensitive applications, detection at lower wavelengths (e.g., 200-220 nm) may be feasible, although specificity can be a challenge. For this guide, we will focus on a direct analysis approach, acknowledging its limitations and the potential need for derivatization in certain contexts.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Rationale: The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.
-
Procedure:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (Acetonitrile:Water) in a volumetric flask.
-
Perform a serial dilution to obtain a final concentration within the linear range of the method (e.g., 50-250 µg/mL).[8]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. Instrumentation and Conditions:
-
Rationale: A reverse-phase column is suitable for retaining a moderately polar compound like this compound. The mobile phase composition is optimized to achieve a reasonable retention time and good peak shape. The detection wavelength is set to the UV cutoff of the mobile phase for maximum sensitivity in the absence of a strong chromophore.
-
Parameters:
-
HPLC System: Agilent 1260 Infinity II (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD)
-
Detection Wavelength: 205 nm
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of the two methods, based on validation studies conducted in accordance with ICH guidelines.[1]
| Parameter | GC-MS | HPLC-UV (Direct) |
| Linearity (r²) | > 0.999 | > 0.997 |
| Range | 1 - 50 µg/mL | 50 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (%RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~30 µg/mL |
| Specificity | High (Mass Spec Confirmation) | Moderate (Potential for Interference) |
| Robustness | High | Moderate |
Expert Interpretation:
The GC-MS method demonstrates superior sensitivity (lower LOD and LOQ) and specificity due to the mass spectrometric detection. This makes it the preferred method for impurity profiling and trace analysis. The HPLC-UV method, while less sensitive, can be suitable for assaying the main component where high concentrations are expected.[8] Its simplicity and lower operational cost are advantageous for routine quality control.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[9] This is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one.
Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study comparing the GC-MS and HPLC-UV methods for this compound.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
4-(Trifluoromethyl)cyclohexanol: A Strategic Disposal Guide
Topic: 4-(Trifluoromethyl)cyclohexanol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Summary: Disposal of This compound (CAS: 30129-18-1) requires strict adherence to Halogenated Waste protocols. Unlike standard organic solvents, the presence of the trifluoromethyl group (-CF₃) dictates that this compound cannot be incinerated in standard fuel-blending streams. Improper segregation leads to the generation of corrosive hydrogen fluoride (HF) during thermal destruction, damaging facility infrastructure and violating environmental compliance permits.
This guide provides the operational logic and step-by-step workflows to ensure safe, compliant disposal.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, you must understand the physicochemical properties that dictate the disposal route. The stability of the C-F bond is the primary logistical challenge.
Table 1: Physicochemical Waste Profile
| Property | Data | Operational Implication |
| Chemical Name | This compound | Primary identifier for waste tags. |
| CAS Number | 30129-18-1 | Use for specific inventory tracking. |
| Molecular Formula | C₇H₁₁F₃O | Halogenated. Contains 3 Fluorine atoms per molecule. |
| Physical State | Solid (typically) or Viscous Liquid | May require dissolution for liquid waste streams or solid waste protocols. |
| Flash Point | >60°C (Combustible) | Classifies as "Ignitable" (D001) if in liquid solution. |
| Hazard Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, goggles) is sufficient. |
| RCRA Status | Non-Listed (unless mixed) | Regulated as Characteristic Hazardous Waste due to toxicity/ignitability. |
Part 2: The Segregation Imperative (The "Why")
The Critical Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol, Hexane).
The Mechanism of Failure:
When fluorinated compounds are sent to standard incinerators designed for hydrocarbons, the high-temperature oxidation breaks the C-F bond.
HF is highly corrosive to the ceramic and metal linings of incinerators. Facilities charging for waste disposal often levy heavy fines (up to 3x standard rates) if halogenated compounds are detected in non-halogenated streams.
Visualization: The Waste Stream Decision Matrix
The following logic flow illustrates how to categorize your waste at the bench.
Figure 1: Decision tree for segregating fluorinated waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute forces the entire mixture into the Halogenated stream.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired chemicals, synthesis failures, spill cleanup residues.
-
Containment: Do not dump loose powder into general trash. Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound (Solid)"
-
Hazard Checkbox: Toxic, Irritant.[1]
-
-
Secondary Containment: Place the jar inside a clear plastic bag (double containment) to prevent dust dispersion if the jar breaks.
-
Storage: Store in the "Solid Hazardous Waste" bin in your Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, extractions, HPLC waste.
-
Selection: Locate the designated Halogenated Waste carboy (usually yellow-tagged or distinct from the "Flammables" drum).
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or active metals, which could react with the alcohol functionality.
-
Transfer: Pour the solution using a funnel to prevent spillage.
-
Logging: Immediately log the volume and specific chemical name on the waste tag.
-
Crucial: Do not just write "Halogenated Waste."[2] Write "DCM, Methanol, this compound."
-
-
Closure: Cap the carboy tightly immediately after use to prevent volatile emissions (EPA requirement).
Protocol C: Empty Containers (Rinsate)
Applicable for: Original vendor bottles.
-
Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).
-
Note: Even though you rinsed with Acetone, the rinsate contains fluorinated residue and must go to the halogenated stream.
-
-
Defacing: Cross out the original label and mark "Empty."
-
Disposal: The bottle can now be discarded in standard glass trash or recycled, depending on institutional policy.
Part 4: The "Cradle-to-Grave" Lifecycle
Understanding the downstream processing validates why you separate waste. The following diagram details the specialized treatment required for fluorinated organics.
Figure 2: The thermal destruction pathway. The "Scrubber" stage is the expensive, specialized step necessitated by the presence of the Trifluoromethyl group.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethyl)cyclohexan-1-ol. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
Cornell University EHS. Organic Solvents and Halogenated Waste Segregation Guidelines. Retrieved from
-
MDPI. (2024).[3] The Fate of Fluorine Post-Destruction during Thermal Treatment. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
